Methyl 2-acetamidoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamidoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(7)6-3-5(8)9-2/h3H2,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNODQARGNZURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333754 | |
| Record name | Methyl acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-77-7 | |
| Record name | N-Acetylglycine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetylglycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-acetamidoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 2-Acetamidoacetate from Dimethyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing methyl 2-acetamidoacetate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available reagent dimethyl malonate. The proposed pathway involves a three-step sequence: nitrosation, reductive acetylation, and selective monodealkoxycarbonylation. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and workflow.
Introduction
This compound, also known as N-acetylglycine methyl ester, is a key intermediate in the synthesis of various biologically active molecules, including peptides and other pharmaceutical agents. Its synthesis from simple, cost-effective starting materials is of significant interest to the drug development and chemical synthesis communities. This guide outlines a robust and adaptable pathway starting from dimethyl malonate, leveraging well-established chemical transformations.
Overall Synthesis Pathway
The synthesis of this compound from dimethyl malonate can be achieved through a three-step process. The initial step involves the introduction of a nitrogen-containing functional group at the α-carbon of dimethyl malonate via nitrosation. This is followed by a one-pot reduction of the nitroso group and subsequent acetylation to yield dimethyl acetamidomalonate. The final and crucial step is the selective removal of one of the methyl carboxylate groups to afford the target molecule.
Caption: Overall synthesis pathway from dimethyl malonate to this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures adapted from established protocols for analogous diethyl malonate transformations and the Krapcho decarboxylation.
Step 1: Synthesis of Dimethyl Isonitrosomalonate
This step introduces a nitroso group to the active methylene of dimethyl malonate.
Experimental Protocol:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, place dimethyl malonate.
-
Cool the flask in an ice bath and add a pre-cooled mixture of glacial acetic acid and water with stirring.
-
While maintaining the temperature at approximately 5°C, add sodium nitrite in portions over 1.5 hours.
-
After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether.
-
The combined ethereal solution of dimethyl isonitrosomalonate is typically used directly in the next step without extensive purification.
| Parameter | Value | Reference |
| Reactants | Dimethyl Malonate, Sodium Nitrite, Acetic Acid, Water | Adapted from Organic Syntheses procedure for diethyl malonate |
| Temperature | 5°C during addition, then allowed to warm | [1] |
| Reaction Time | ~5.5 hours | [1] |
| Work-up | Ether extraction | [1] |
Step 2: Synthesis of Dimethyl Acetamidomalonate
This one-pot reaction involves the reduction of the nitroso group to an amine, which is immediately acetylated.
Experimental Protocol:
-
Place the ethereal solution of dimethyl isonitrosomalonate from the previous step, along with acetic anhydride and glacial acetic acid, into a three-necked round-bottomed flask fitted with a mechanical stirrer, thermometer, and dropping funnel.
-
With vigorous stirring, add zinc dust in small portions over 1.5 hours, maintaining the reaction temperature between 40-50°C. The reaction is exothermic and may require intermittent cooling.
-
After the zinc addition is complete, stir for an additional 30 minutes.
-
Filter the reaction mixture with suction and wash the filter cake with glacial acetic acid.
-
Evaporate the combined filtrate and washings under reduced pressure.
-
Purify the crude product by recrystallization from water to yield dimethyl acetamidomalonate as a white solid.
| Parameter | Value | Reference |
| Reactants | Dimethyl Isonitrosomalonate solution, Acetic Anhydride, Zinc Dust, Acetic Acid | Adapted from Organic Syntheses procedure for diethyl acetamidomalonate[1] |
| Temperature | 40-50°C | [1] |
| Reaction Time | ~2 hours | [1] |
| Work-up | Filtration, evaporation, and recrystallization | [1] |
| Reported Yield (for diethyl analog) | 77-78% | [2] |
Step 3: Selective Monodealkoxycarbonylation to this compound
This final step utilizes the Krapcho decarboxylation to selectively remove one of the methyl ester groups.[3][4][5] This reaction is particularly effective for methyl esters and proceeds under near-neutral conditions.[5]
Experimental Protocol:
-
In a round-bottomed flask, dissolve dimethyl acetamidomalonate in dimethyl sulfoxide (DMSO).
-
Add lithium chloride and a small amount of water.
-
Heat the mixture to a high temperature (typically around 150°C) and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
| Parameter | Value | Reference |
| Reactants | Dimethyl Acetamidomalonate, Lithium Chloride, DMSO, Water | [3][4][5] |
| Temperature | ~150°C | [4] |
| Reaction Time | Varies, monitor by TLC/GC-MS | |
| Work-up | Aqueous work-up, extraction, and purification | [6] |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The described three-step synthesis pathway from dimethyl malonate provides a practical and efficient route to this compound. By adapting well-documented procedures for analogous diethyl compounds and employing the selective Krapcho decarboxylation for the final step, researchers and drug development professionals can reliably produce this valuable intermediate. The provided protocols and data serve as a solid foundation for further optimization and scale-up of this synthesis.
References
An In-depth Technical Guide to Methyl 2-Acetamidoacetate for Researchers, Scientists, and Drug Development Professionals
An Introduction to a Versatile Building Block in Modern Chemistry and Drug Discovery
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a derivative of the simplest amino acid, glycine. This compound serves as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both an amide and an ester group, allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including peptides and various heterocyclic compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1117-77-7 | --INVALID-LINK--[1] |
| Melting Point | 49-52 °C | (Typical value from commercial suppliers) |
| Boiling Point | 245.8 ± 23.0 °C (Predicted) | (Predicted value from chemical databases) |
| Solubility | Soluble in water, methanol, and ethanol. | General knowledge for similar small esters and amides. |
| XLogP3 | -0.9 | --INVALID-LINK-- |
| Topological Polar Surface Area | 65.4 Ų | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
Mass Spectrometry (GC-MS): Experimental GC-MS data is available on PubChem, which can be used for the identification of the compound in reaction mixtures.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of both the amide and the ester groups, and C-O stretching of the ester.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by its two functional groups: the methyl ester and the N-acetyl group. These groups allow for a variety of chemical transformations, making it a versatile synthon.
Hydrolysis of the Ester Group
The methyl ester of this compound can be hydrolyzed under both acidic and basic conditions to yield N-acetylglycine.
Acid-Catalyzed Hydrolysis: This reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution. The mechanism involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): Saponification is achieved by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, in a mixture of water and an organic solvent like methanol or THF. This reaction is generally faster and more efficient than acid-catalyzed hydrolysis.
Reactions at the Amide Group
The amide group in this compound is relatively stable. However, the N-H proton can be deprotonated with a strong base to generate a nucleophilic nitrogen atom, which can then be alkylated or acylated.
Role as a Building Block in Drug Discovery
N-acetylated amino acids and their esters are important building blocks in the synthesis of more complex molecules with potential therapeutic applications. They are often used in the construction of peptide-based drugs and other small molecule inhibitors. For instance, derivatives of acetamide have been synthesized and evaluated as potential inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research.[2] The synthesis of libraries of N-acetylated amino acid esters can be a key step in high-throughput screening campaigns to identify new drug leads.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and manipulation of this compound in a laboratory setting.
Synthesis of this compound
A common route for the synthesis of this compound involves a two-step process starting from glycine.
Step 1: Synthesis of N-Acetylglycine
This procedure is adapted from a well-established method for the acetylation of amino acids.[3]
-
Materials: Glycine, acetic anhydride, water.
-
Procedure:
-
Dissolve glycine (1.0 eq) in water in a flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (2.0 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, N-acetylglycine, can be isolated by cooling the solution to induce crystallization, followed by filtration, or by evaporation of the solvent under reduced pressure. The crude product can be recrystallized from water.[3]
-
Step 2: Esterification of N-Acetylglycine
The carboxylic acid of N-acetylglycine can be converted to its methyl ester using standard esterification methods. A common and effective method is Fischer esterification.
-
Materials: N-acetylglycine, methanol, and a strong acid catalyst (e.g., sulfuric acid or hydrogen chloride).
-
Procedure:
-
Suspend N-acetylglycine (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
-
Hydrolysis of this compound (Saponification)
The following is a general procedure for the base-catalyzed hydrolysis of an ester.
-
Materials: this compound, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), a mixture of tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).
-
Add a solution of LiOH or NaOH (1.1-1.5 eq) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, acidify the reaction mixture with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Extract the product, N-acetylglycine, with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
-
Workflow for Screening N-Acetylated Amino Acid Ester Libraries in Drug Discovery
The use of small molecule libraries is a cornerstone of modern drug discovery. N-acetylated amino acid esters like this compound can be valuable components of such libraries. The following diagram illustrates a typical workflow for the screening of a library of such compounds to identify potential drug candidates.
Caption: A generalized workflow for the use of an N-acetylated amino acid ester library in a drug discovery campaign.
This workflow begins with the synthesis of a diverse library of compounds, including derivatives of this compound. This library is then subjected to high-throughput screening against a specific biological target. The initial hits are then validated and optimized through iterative cycles of chemical synthesis and biological testing to establish structure-activity relationships (SAR). Promising lead compounds then undergo further preclinical development to assess their drug-like properties.
Conclusion
This compound is a readily accessible and highly versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward preparation, coupled with the reactivity of its ester and amide functionalities, makes it an ideal starting point for the creation of a wide array of more complex molecules. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is invaluable for the design and synthesis of novel therapeutic agents. The continued exploration of the synthetic utility of this compound and its derivatives will undoubtedly contribute to the advancement of medicinal chemistry and the development of new medicines.
References
A Technical Guide to the Spectroscopic Analysis of Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-acetamidoacetate, a key building block in the synthesis of various biologically active molecules. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.0 - 7.0 | Broad Singlet | 1H | N-H (Amide) |
| ~ 4.0 | Doublet | 2H | -CH₂- |
| ~ 3.7 | Singlet | 3H | O-CH₃ (Ester) |
| ~ 2.0 | Singlet | 3H | CO-CH₃ (Amide) |
Note: Predicted chemical shifts are based on typical values for the respective functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 170 | C=O (Ester) |
| ~ 169 | C=O (Amide) |
| ~ 52 | O-CH₃ (Ester) |
| ~ 42 | -CH₂- |
| ~ 23 | CO-CH₃ (Amide) |
Note: Predicted chemical shifts are based on typical values for the respective functional groups.[1]
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H Stretch (Amide)[2] |
| 2850 - 3000 | Medium | C-H Stretch (Alkyl)[3] |
| 1735 - 1750 | Strong | C=O Stretch (Ester)[4] |
| 1630 - 1690 | Strong | C=O Stretch (Amide I)[4] |
| 1510 - 1570 | Medium | N-H Bend (Amide II) |
| 1000 - 1300 | Strong | C-O Stretch (Ester) |
Note: Predicted absorption ranges are based on characteristic frequencies for the indicated functional groups.
Table 4: Mass Spectrometry (GC-MS) Data
| m/z | Relative Abundance (%) |
| 30 | 99.99 |
| 43 | 49.30 |
| 72 | 32.30 |
| 15 | 23.90 |
| 99 | 11.90 |
Data sourced from PubChem CID 517966.[5]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
-
Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.
-
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Introduce the sample into the ion source. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
Ionize the sample using a standard electron energy of 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information about the compound's structure.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
The Discovery and Historical Background of Methyl 2-Acetamidoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a simple yet significant molecule in the landscape of organic chemistry and drug development. This technical guide delves into the historical context of its discovery, tracing the evolution of its synthesis from the foundational work on amino acid chemistry. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its preparation follows well-established principles of esterification and N-acetylation, methodologies pioneered in the late 19th and early 20th centuries. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis based on analogous and established reactions, and relevant spectral characterization data.
Historical Background and Discovery
The history of this compound is intrinsically linked to the broader exploration of amino acids and their derivatives. The pioneering work of chemists like Emil Fischer at the turn of the 20th century laid the groundwork for the synthesis and understanding of amino acid esters. Fischer developed methods for the esterification of amino acids, which were crucial for their purification and subsequent use in peptide synthesis.[1][2] While Fischer's work extensively covered various amino acid esters, a specific, dated discovery of this compound is not easily pinpointed in prominent historical chemical literature.
The synthesis of this compound relies on two fundamental and historically significant reactions in organic chemistry: the esterification of a carboxylic acid and the acetylation of an amine. The preparation of N-acetylglycine (aceturic acid) itself was described as early as the mid-19th century.[3] The subsequent esterification of N-acetylglycine or the N-acetylation of glycine methyl ester represents logical extensions of these well-established reactions.
It is highly probable that this compound was first synthesized as a straightforward derivative of glycine, a common and extensively studied amino acid. Its existence and preparation would have been considered a routine application of established synthetic methodologies rather than a landmark discovery, which may explain the lack of a prominent, dedicated "discovery" paper. The Beilstein Handbook of Organic Chemistry (Beilsteins Handbuch der Organischen Chemie), a comprehensive repository of organic compounds, would likely contain the earliest known reference to this compound.[4]
Physicochemical Properties
This compound is a white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [5] |
| Molecular Weight | 131.13 g/mol | [5] |
| CAS Number | 1117-77-7 | [5] |
| Melting Point | 58 °C | [5] |
| Boiling Point (Predicted) | 245.8 ± 13.0 °C | [5] |
| Density (Predicted) | 1.088 ± 0.06 g/cm³ | [5] |
| Solubility | Dichloromethane, DMSO | [5] |
Experimental Protocols
Two primary synthetic routes are viable for the preparation of this compound. The following protocols are based on well-established procedures for analogous transformations.
Synthesis of this compound from N-Acetylglycine
This method involves the direct esterification of N-acetylglycine.
Reaction Scheme:
Figure 1: Esterification of N-acetylglycine.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-acetylglycine (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the cooled methanolic suspension.[6][7] When using thionyl chloride, it is typically added dropwise at 0 °C, and the reaction is then allowed to warm to room temperature or refluxed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.
Synthesis of this compound from Glycine Methyl Ester
This alternative route involves the N-acetylation of glycine methyl ester. As glycine methyl ester is often handled as its more stable hydrochloride salt, the free base is typically generated in situ or prior to acetylation.
Reaction Scheme:
Figure 2: N-Acetylation of glycine methyl ester.
Protocol:
-
Preparation of Glycine Methyl Ester Free Base: If starting from glycine methyl ester hydrochloride, suspend it in a suitable solvent like dichloromethane or ethyl acetate. Add a base, such as triethylamine or sodium carbonate (1.1 equivalents), and stir for 30-60 minutes at room temperature to liberate the free amine.
-
Reaction Setup: In a separate flask, dissolve the glycine methyl ester free base in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Acetylation: Cool the solution to 0 °C and add acetic anhydride (1.1 equivalents) dropwise. If starting from the hydrochloride salt and generating the free base in situ, the base will also neutralize the acetic acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute hydrochloric acid (if excess base was used), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the resulting solid from an appropriate solvent system to afford pure this compound.
Spectral Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the methylene group of the glycine backbone (a doublet around 4.0 ppm, coupled to the amide proton), the methoxy group of the ester (a singlet around 3.7 ppm), and the amide proton (a broad triplet around 6.5-7.5 ppm).
-
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will exhibit signals for the carbonyl carbon of the ester (around 170 ppm), the carbonyl carbon of the amide (around 170 ppm), the methoxy carbon (around 52 ppm), the methylene carbon (around 41 ppm), and the acetyl methyl carbon (around 23 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~1740 | C=O stretching (ester) |
| ~1650 | C=O stretching (amide I band) |
| ~1550 | N-H bending (amide II band) |
| ~1200 | C-O stretching (ester) |
Conclusion
This compound, while not a compound of landmark discovery, represents a fundamental building block in organic and medicinal chemistry. Its synthesis is rooted in the classical and robust reactions of esterification and N-acetylation, developed by the pioneers of organic chemistry. This guide provides a comprehensive overview of its historical context, physicochemical properties, and detailed synthetic protocols, serving as a valuable resource for researchers in drug development and related scientific fields. The straightforward synthesis and the presence of versatile functional groups ensure that this compound will continue to be a relevant molecule in the design and synthesis of novel compounds.
References
- 1. prepchem.com [prepchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Beilsteins Handbuch der Organischen Chemie – Wikipedia [de.wikipedia.org]
- 5. METHYL N-ACETYLGLYCINATE | 1117-77-7 [chemicalbook.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Unveiling the Therapeutic Promise: A Technical Guide to the Biological Activities of Methyl 2-Acetamidoacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers to explore a vast chemical space. Among the myriad of molecular scaffolds, derivatives of methyl 2-acetamidoacetate are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their potential as antimicrobial, antitumor, and anti-inflammatory agents. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Antimicrobial Potential: A New Frontier in Combating Resistance
The rise of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Derivatives of this compound have shown encouraging results in this arena.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various acetamide derivatives, structurally related to this compound, has been evaluated against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several compounds.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mutans | 250 - 500 | [1] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus salivarius | 250 | [1] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Lactobacillus paracasei | 250 - 500 | [1] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mitis | 250 - 500 | [1] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus sanguinis | 250 - 500 | [1] |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus sobrinus | 250 | [1] |
| Densely functionalized 2-methylideneazetidines | Gram-positive bacteria (e.g., E. faecalis, S. aureus) | Potent activity observed | [2] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the synthesized compounds is typically determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to a specific optical density (e.g., 0.5 McFarland standard) and then diluted to the desired final concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Antitumor Activity: Targeting Cancer Cell Proliferation
Several studies have highlighted the potential of acetamide derivatives as cytotoxic agents against various cancer cell lines. While direct studies on this compound derivatives are limited, related compounds have demonstrated significant antiproliferative effects.
Quantitative Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound. The following table summarizes the IC50 values of some relevant acetamide derivatives.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Substituted acetamide derivatives | Butyrylcholinesterase (BChE) | 3.94 | [3] |
| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom tyrosinase | 3.17 | [4] |
| Diaryl- and aryl-heteroaryl-furan-2-carboxamide derivatives | UACC-62 (melanoma) | Cytotoxicity observed at 100 µM | [5] |
| Diaryl- and aryl-heteroaryl-furan-2-carboxamide derivatives | Jurkat (lymphoma) | Cytotoxicity observed at 100 µM | [5] |
| Methyl esters of 2-aryl-2-(3-indolyl)acetohydroxamic acids | HeLa (cervical cancer) | Inferior to parent compounds | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
A simplified representation of a potential apoptotic signaling pathway.
Anti-inflammatory Properties: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Acetamide derivatives have shown promise as anti-inflammatory agents by targeting key inflammatory mediators.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed through various in vitro and in vivo models.
| Compound | Model | Effect | Reference |
| 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Carrageenan-induced paw edema | Similar activity to tolmetin | [7] |
| 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate | Adjuvant-induced arthritis | More active than tolmetin | [7] |
| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritic rats | Reduced paw edema and pro-inflammatory cytokines (IL-1β, TNF-α) | [8] |
| Methyl salicylate derivatives | Xylol-induced ear edema and carrageenan-induced paw edema in mice | Potent anti-inflammatory activity | [9] |
| Novel acetamide derivatives of 2-aminobenzimidazole | Carrageenan-induced paw edema and CFA-induced inflammatory arthritis | Dose-dependent anti-inflammatory activity | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at various doses.
-
Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Logical workflow for the discovery and development of novel therapeutic agents.
Conclusion and Future Directions
The derivatives of this compound represent a versatile scaffold with significant potential for the development of new therapeutic agents. The existing data on related acetamide compounds strongly suggest that this class of molecules warrants further investigation for their antimicrobial, antitumor, and anti-inflammatory properties. Future research should focus on the systematic synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships. Elucidating their mechanisms of action through detailed cellular and molecular studies will be crucial for advancing these promising compounds from the laboratory to clinical applications. This technical guide serves as a foundational resource to stimulate and guide such future endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological study of the new nonsteroidal antiinflammatory agent 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Strategic Role of Methyl 2-Acetamidoacetate in Amino Acid Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-acetamidoacetate has emerged as a pivotal precursor in the synthesis of a diverse array of both natural and unnatural α-amino acids. Its utility lies in its structural resemblance to a protected glycine building block, featuring an activated methylene group amenable to a variety of chemical transformations. This guide provides a comprehensive overview of the synthetic strategies employing this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the core chemical pathways.
Core Synthesis Strategy: The Amidomalonate Pathway
The primary approach for utilizing this compound in amino acid synthesis is analogous to the classical diethyl acetamidomalonate synthesis.[1][2] This method is predicated on the alkylation of the α-carbon of the acetamidomalonate ester, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. The acetamido group serves as a convenient protecting group for the α-amino functionality throughout the synthesis.[2]
The general synthetic workflow can be visualized as follows:
References
A Technical Guide to Theoretical and Computational Analysis of Methyl 2-Acetamidoacetate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a molecule of significant interest in organic synthesis and medicinal chemistry. As a derivative of the simplest amino acid, glycine, it serves as a fundamental building block for more complex molecules, including peptides and pharmacologically active compounds. Understanding its structural, electronic, and vibrational properties through theoretical and computational methods is crucial for predicting its reactivity, stability, and potential interactions in biological systems. This guide provides a comprehensive overview of the standard computational and experimental protocols used to characterize this compound, presenting a framework for its analysis in research and drug development contexts.
Theoretical and Computational Methodology
Computational chemistry offers powerful tools to investigate molecular properties at the atomic level. Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules like this compound. A typical computational workflow is outlined below.
Computational Workflow
A standard workflow for the computational analysis of a small organic molecule is depicted below. This process begins with geometry optimization to find the most stable molecular structure, followed by calculations to determine its vibrational, electronic, and charge distribution properties.
Detailed Computational Protocol
The following protocol is based on established methods for analogous molecules, such as N-acetylglycine, and represents a standard approach for obtaining reliable theoretical data.[1][2]
-
Software: All calculations can be performed using the Gaussian suite of programs.
-
Initial Geometry: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem.
-
Geometry Optimization: The structure should be optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional combined with a high-level basis set, such as 6-311++G(d,p), to accurately account for electron correlation and polarization.[2][3]
-
Frequency Calculations: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.[1][3]
Molecular Structure and Properties
The optimized geometry provides fundamental data on bond lengths and angles. While specific experimental crystal structure data for this compound is not widely available, DFT calculations provide reliable predictions.
Predicted Structural Parameters
The following table presents exemplary calculated geometric parameters for the core functional groups of this compound, based on DFT studies of highly similar molecules like N-acetylglycine.[2][4] These values are expected to be in close agreement with the actual parameters.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| Amide C=O | ~1.23 Å | |
| Ester C=O | ~1.21 Å | |
| C-N (Amide) | ~1.36 Å | |
| O-CH₃ (Ester) | ~1.44 Å | |
| C-O (Ester) | ~1.35 Å | |
| Bond Angles (°) | ||
| O=C-N | ~122.5° | |
| C-N-C | ~121.0° | |
| O=C-O (Ester) | ~125.0° |
Vibrational Spectroscopy
Vibrational spectroscopy is essential for identifying functional groups and confirming molecular structure. A combination of experimental FT-IR and Raman spectroscopy with DFT-calculated frequencies provides a comprehensive analysis.
Experimental Protocol: FT-IR and Raman
-
Sample Preparation: For FT-IR analysis, the solid sample of this compound is mixed with KBr powder and pressed into a pellet. For FT-Raman, the crystalline powder is used directly.[5]
-
Instrumentation:
-
FT-IR: A spectrometer such as a Perkin-Elmer Spectrum One is used to record the spectrum in the 4000–450 cm⁻¹ range.[5]
-
FT-Raman: A spectrometer equipped with a Nd:YAG laser for excitation (e.g., 1064 nm) is used to record the spectrum.
-
-
Data Analysis: The experimental spectra are analyzed to identify characteristic peaks corresponding to the molecule's functional groups. These are then compared with theoretically predicted frequencies.
Comparison of Vibrational Frequencies
The following table shows a comparison of expected experimental vibrational frequencies and representative calculated values for key functional groups in this compound, based on studies of similar compounds.[3][4][6] Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and computational approximations.
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Representative Calculated (Scaled) Frequency (cm⁻¹) |
| N-H Stretch | 3300 - 3250 | ~3270 |
| C-H Stretch (Methyl/Methylene) | 3000 - 2850 | 2990 - 2950 |
| C=O Stretch (Ester) | 1750 - 1735 | ~1740 |
| C=O Stretch (Amide I) | 1680 - 1650 | ~1665 |
| N-H Bend (Amide II) | 1570 - 1515 | ~1550 |
| C-N Stretch (Amide III) | 1290 - 1250 | ~1270 |
Electronic Properties and Reactivity
The electronic properties of a molecule, particularly the frontier molecular orbitals (HOMO and LUMO), govern its reactivity and potential for charge transfer in chemical reactions.
HOMO-LUMO Analysis
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reaction.
| Parameter | Description | Expected Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to 0.0 |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | ~ 6.5 to 7.0 |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into intramolecular bonding and charge delocalization. The second-order perturbation energy, E(2), quantifies the stabilization energy from donor-acceptor interactions. Significant E(2) values indicate strong hyperconjugative interactions. For this compound, key interactions are expected between the lone pairs of oxygen and nitrogen atoms (donors) and the antibonding orbitals (acceptors) of adjacent carbonyl and C-N bonds.[1][3]
Relevance in Drug Development
The structural and electronic features of this compound make it a relevant scaffold in drug design. The methyl group can enhance binding affinity to hydrophobic pockets in protein targets and improve metabolic stability.[7]
Role as a Molecular Fragment
As a small, functionalized molecule, this compound can be used as a starting point or fragment in drug discovery campaigns. Its properties, predicted through the computational methods described herein, can inform its incorporation into larger, more complex drug candidates. The workflow below illustrates its conceptual application.
Conclusion
References
- 1. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide [physchemres.org]
- 4. ias.ac.in [ias.ac.in]
- 5. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]
solubility of methyl 2-acetamidoacetate in different organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a chemical compound with significance in various research and development sectors, including as a building block in organic synthesis and potential applications in pharmaceutical development. An understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the available solubility information for this compound and details generalized experimental protocols for its quantitative determination.
Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information based on the parent compound, N-acetylglycine, and related derivatives. Researchers are encouraged to use the provided experimental protocols to determine precise solubility data for their specific applications and solvent systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H9NO3 | --INVALID-LINK-- |
| Molecular Weight | 131.13 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid | --INVALID-LINK-- |
| Melting Point | 58 °C | --INVALID-LINK--[2] |
Qualitative Solubility Data
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents. It is imperative that this information be confirmed by experimental determination.
| Solvent | Predicted Qualitative Solubility | Rationale |
| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the acetamido group. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate dissolution. |
| Acetone | Soluble | The polar aprotic nature of acetone can interact with the polar groups of the solute. |
| Ethyl Acetate | Soluble | As an ester, ethyl acetate shares structural similarity with the solute, suggesting favorable interactions. |
| Dichloromethane | Soluble | Dichloromethane's moderate polarity should allow for the dissolution of this compound.[2] |
| Acetonitrile | Soluble | The polar aprotic nature of acetonitrile is expected to solubilize the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds.[2] |
| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane is unlikely to effectively solvate the polar functional groups of this compound. |
| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene is expected to result in low solubility. |
Experimental Protocols for Solubility Determination
The following are detailed, generalized methodologies for the quantitative determination of the solubility of a solid compound like this compound in organic solvents.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.[3][4]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[3]
-
-
Separation of Solid and Liquid Phases:
-
Allow the mixture to settle.
-
Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove all undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a precise volume of the clear, saturated filtrate to the pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, cool the dish in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
-
S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (L)
-
-
UV-Visible Spectrophotometry Method
This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range and is advantageous for high-throughput screening.[5]
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[6]
-
Plot a graph of absorbance versus concentration to create a calibration curve and determine the linear regression equation (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution and separate the undissolved solid.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the clear, saturated filtrate with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the calibration curve equation to determine the concentration of the diluted solution.
-
Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.
-
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is limited in the current literature, this guide provides a predictive framework and detailed experimental protocols to enable researchers to determine this crucial parameter. The choice of solubility determination method will depend on the available equipment and the physicochemical properties of the compound. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and the development of novel formulations in the pharmaceutical and chemical industries.
References
A Comprehensive Review of Methyl 2-Acetamidoacetate and Its Analogues: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-acetamidoacetate and its analogues represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. As derivatives of the fundamental amino acid glycine, these molecules serve as valuable building blocks for the synthesis of more complex molecules and exhibit a range of biological activities. This technical guide provides a comprehensive review of the current literature on this compound and its analogues, with a focus on their synthesis, characterization, and biological activities, particularly their anti-inflammatory properties. Detailed experimental protocols, quantitative data, and diagrammatic representations of relevant signaling pathways are presented to facilitate further research and development in this promising area.
Introduction
This compound, also known as N-acetylglycine methyl ester, is a simple derivative of glycine, the smallest proteinogenic amino acid. The presence of both an acetamido group and a methyl ester functionality imparts unique chemical properties that make it a valuable intermediate in organic synthesis. Furthermore, the N-acetylated amino acid motif is found in numerous biologically active molecules, suggesting that this compound and its analogues may possess inherent therapeutic potential. This guide will delve into the synthesis, characterization, and known biological activities of this class of compounds, providing a solid foundation for researchers and drug development professionals.
Synthesis and Characterization
The synthesis of this compound and its analogues can be achieved through several established methods. The most common approaches involve the N-acetylation of glycine followed by esterification, or the direct esterification of N-acetylglycine.
Synthesis of N-Acetylglycine
A standard and efficient method for the N-acetylation of glycine involves its reaction with acetic anhydride in an aqueous medium.
Experimental Protocol: Synthesis of N-Acetylglycine
-
Materials: Glycine, acetic anhydride, deionized water, ice.
-
Procedure:
-
In a flask equipped with a mechanical stirrer, dissolve glycine (1 mole) in deionized water.
-
While stirring vigorously, add acetic anhydride (2 moles) in one portion. The reaction is exothermic, and the solution will become hot.
-
Continue stirring for 15-20 minutes, during which N-acetylglycine may begin to crystallize.
-
Cool the reaction mixture in an ice bath or refrigerator overnight to ensure complete crystallization.
-
Collect the precipitated N-acetylglycine by vacuum filtration on a Büchner funnel.
-
Wash the crystals with ice-cold water and dry them at 100-110 °C.
-
The filtrate can be concentrated under reduced pressure to obtain a second crop of crystals.
-
-
Yield: 89-92%[1]
Esterification of N-Acetylglycine
Two primary methods for the esterification of N-acetylglycine to yield this compound are the Fischer esterification and the use of diazomethane.
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.
Experimental Protocol: Fischer Esterification of N-Acetylglycine
-
Materials: N-acetylglycine, methanol, concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid), sodium bicarbonate, anhydrous sodium sulfate, ethyl acetate.
-
Procedure:
-
To a solution of N-acetylglycine (1 equivalent) in anhydrous methanol (excess, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 3 ml for 0.044 mol of carboxylic acid).[2]
-
Reflux the mixture for several hours (e.g., 2 hours).[2]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a mixture of water and ethyl acetate.
-
Neutralize the aqueous phase by washing with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by distillation or column chromatography.
-
Diazomethane offers a mild and efficient method for the methylation of carboxylic acids. However, it is a toxic and potentially explosive reagent and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.[3][4][5][6]
Experimental Protocol: Methylation of N-Acetylglycine with Diazomethane
-
Materials: N-acetylglycine, diazomethane solution in ether.
-
Procedure:
-
Dissolve N-acetylglycine in a suitable solvent like ether.
-
Slowly add a freshly prepared ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists, indicating the reaction is complete.
-
Allow the reaction to proceed for a few minutes, allowing the nitrogen gas to evolve.
-
Quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the this compound. This method often yields a very pure product that may not require further purification.[3]
-
Characterization
The primary methods for characterizing this compound and its analogues are Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
1H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show a singlet for the methyl ester protons, a singlet for the acetyl protons, and a doublet for the methylene protons coupled to the amide proton, which itself would appear as a triplet.
-
13C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and amide groups, the methyl carbons of the ester and acetyl groups, and the methylene carbon.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| CAS Number | 1117-77-7 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48-51 °C |
| Boiling Point | 138-140 °C at 10 mmHg |
Biological Activity and Therapeutic Potential
N-acylated amino acids and their derivatives have emerged as a class of bioactive lipids with diverse physiological roles. The anti-inflammatory properties of these compounds are of particular interest.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory effects of N-acetylated amino acids and their derivatives. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and anti-inflammatory agent.[9][10] The anti-inflammatory mechanism of these compounds is often attributed to their ability to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response.[11][12]
Experimental Protocol: NF-κB Inhibition Assay
-
Objective: To determine the inhibitory effect of a test compound on NF-κB activation.
-
Method: A common method is to use a reporter gene assay in a suitable cell line (e.g., HEK293 or HeLa cells) that has been stably transfected with a luciferase reporter gene under the control of an NF-κB responsive promoter.[13][14]
-
Cell Culture and Treatment: Seed the reporter cells in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound (e.g., this compound analogue) for a specified period.
-
Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Luciferase Assay: After the stimulation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition by comparing the luciferase activity in compound-treated cells to that in stimulated cells without the compound.[15]
-
Activation of NF-κB leads to the transcription of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6). The inhibition of NF-κB by this compound analogues would be expected to reduce the production of these cytokines.
Experimental Protocol: Quantification of TNF-α and IL-6 Inhibition
-
Objective: To quantify the reduction in TNF-α and IL-6 production by a test compound in stimulated immune cells (e.g., macrophages or peripheral blood mononuclear cells).
-
Method:
-
Cell Culture and Treatment: Culture the immune cells and pre-treat them with different concentrations of the test compound.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS to induce cytokine production.
-
Cytokine Measurement: After an appropriate incubation time, collect the cell culture supernatant. The concentrations of TNF-α and IL-6 in the supernatant can be quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[16][17][18]
-
Data Analysis: Determine the IC50 value for the inhibition of each cytokine by the test compound.
-
Table 2: Biological Activity of N-Acetyl Amino Acid Analogues
| Compound | Biological Activity | Target/Mechanism | IC50/EC50 | Reference |
| N-Acetylcysteine (NAC) | Inhibition of TNF-α induced IL-6 production | NF-κB pathway | Dose-dependent | [12] |
| N-Acetylcysteine (NAC) | Inhibition of LPS-induced TNF production | Endogenous modulator of TNF production | Dose-dependent | [16] |
| N-Arachidonoyl glycine | Agonist at GPR18 | G protein-coupled receptor | - | [19] |
Signaling Pathways
Recent research has identified the G protein-coupled receptor 18 (GPR18) as a receptor for N-arachidonoyl glycine (NAGly), a long-chain N-acyl amino acid.[19] This suggests that other N-acyl amino acids, including analogues of this compound, may also exert their biological effects through GPCR signaling. Activation of GPR18 by its ligands has been shown to be involved in various physiological processes, including immune response modulation and neuroprotection.[20][21] The signaling cascade downstream of GPR18 activation can involve multiple G proteins, including Gαi/o and Gαq, leading to intracellular calcium mobilization and activation of the MAPK/ERK pathway.[22]
Caption: Proposed signaling pathway for N-acyl glycine analogues via the GPR18 receptor.
Experimental Workflows
A logical workflow for the investigation of novel this compound analogues would involve synthesis, purification, characterization, and subsequent biological evaluation.
Caption: A typical experimental workflow for the development of novel analogues.
Conclusion
This compound and its analogues are a promising class of compounds with accessible synthetic routes and significant potential for biological activity, particularly in the realm of anti-inflammatory therapeutics. The inhibition of the NF-κB pathway and the modulation of cytokine production represent key mechanisms of action that warrant further investigation. The discovery of GPR18 as a potential target for N-acyl amino acid derivatives opens up new avenues for designing selective and potent modulators of this signaling pathway. The experimental protocols and workflows outlined in this guide are intended to provide a practical framework for researchers to explore the therapeutic potential of this versatile class of molecules. Further structure-activity relationship studies are crucial to optimize the potency and selectivity of these compounds, paving the way for the development of novel drug candidates.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. GPR18 G protein-coupled receptor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Inhibition by N-acetyl-L-cysteine of interleukin-6 mRNA induction and activation of NF kappa B by tumor necrosis factor alpha in a mouse fibroblastic cell line, Balb/3T3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine attenuates TNF-alpha induced changes in secretion of interleukin-6, plasminogen activator inhibitor-1 and adiponectin from 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. N-acetylcysteine and glutathione as inhibitors of tumor necrosis factor production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mattioli1885journals.com [mattioli1885journals.com]
- 18. N-acetylcysteine inhibits TNF-alpha, sTNFR, and TGF-beta1 release by alveolar macrophages in idiopathic pulmonary fibrosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. What are GPR18 antagonists and how do they work? [synapse.patsnap.com]
- 22. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 2-Acetamidoacetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamidoacetate, a versatile and readily available building block, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its inherent functionality, possessing an activated methylene group, an acetamido moiety, and a methyl ester, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including oxazoles, pyrazines, and pyridines, utilizing this compound as a key starting material. The methodologies presented are aimed at providing researchers and drug development professionals with practical and reproducible procedures for the generation of potentially bioactive molecules.
I. Synthesis of Oxazoles via Robinson-Gabriel Cyclodehydration
The Robinson-Gabriel synthesis is a classic and effective method for the formation of oxazole rings from 2-acylamino ketones.[1] this compound can be envisioned as a precursor to the necessary 2-acylamino ketone intermediate.
Application Notes:
The synthesis of oxazoles from this compound typically involves a two-step process. The first step is the Dakin-West reaction to form a methyl ketone from the corresponding N-acetyl amino acid ester. This is followed by an intramolecular cyclodehydration to yield the oxazole ring. This approach is particularly useful for the synthesis of 2-methyl-4-(methoxycarbonylmethyl)oxazoles, which can be further elaborated into more complex structures. The use of dehydrating agents such as sulfuric acid or phosphorus oxychloride is common in the cyclization step.[2]
Experimental Workflow: Oxazole Synthesis
Caption: Workflow for the synthesis of a substituted oxazole from this compound.
Protocol: Synthesis of 2-Methyl-4-(methoxycarbonylmethyl)oxazole
Step 1: Synthesis of the α-acetamido methyl ketone intermediate (via Dakin-West Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a mixture of acetic anhydride (3 equivalents) and pyridine (3 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acetamido methyl ketone.
Step 2: Synthesis of 2-Methyl-4-(methoxycarbonylmethyl)oxazole (Robinson-Gabriel Cyclodehydration)
-
To a solution of the crude α-acetamido methyl ketone (1 equivalent) in a suitable solvent such as acetic anhydride, add concentrated sulfuric acid (0.2 equivalents) dropwise at 0°C.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to 90-100°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-4-(methoxycarbonylmethyl)oxazole.
| Product | Starting Material | Reagents | Yield (%) | Reference |
| 2-Methyl-4-(methoxycarbonylmethyl)oxazole | This compound | 1. Acetic anhydride, Pyridine; 2. H₂SO₄, Acetic anhydride | 60-70 (overall) | [1][2] |
II. Synthesis of Pyrazines via Dimerization of α-Amino Aldehyde/Ketone Intermediates
The synthesis of pyrazines often involves the dimerization of α-amino carbonyl compounds.[3][4] While direct dimerization of this compound is not typical, it can be converted to an α-amino aldehyde or ketone equivalent, which can then undergo dimerization and subsequent oxidation to form the pyrazine ring.
Application Notes:
This biomimetic approach mimics the natural synthesis of pyrazine alkaloids.[3] The key is the in-situ generation of the reactive α-amino aldehyde or ketone intermediate from a protected precursor. For this compound, this would involve reduction of the ester to an aldehyde or conversion to a ketone, followed by deprotection of the acetamido group to reveal the free amine, which then undergoes spontaneous dimerization and oxidation.
Experimental Workflow: Pyrazine Synthesis
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Acetylation of Amines using Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, utilized for the protection of amine functionalities, modulation of pharmacokinetic properties, and the synthesis of bioactive molecules. While conventional acetylating agents such as acetic anhydride and acetyl chloride are widely used, they can be harsh and generate corrosive byproducts. Methyl 2-acetamidoacetate presents itself as a mild and efficient alternative for the N-acetylation of primary and secondary amines. This reagent, also known as N-acetylglycine methyl ester, offers the potential for cleaner reaction profiles and easier work-up procedures. The reaction proceeds via a transamidation mechanism, where the amine substrate displaces the amino group of this compound.
These application notes provide a detailed protocol for the N-acetylation of amines using this compound, along with a proposed reaction mechanism and experimental workflow.
Data Presentation
The following table summarizes representative yields for the N-acetylation of various amines using a protocol analogous to what is proposed for this compound. Due to a lack of specific published data for this exact transformation, the yields are based on typical outcomes for similar transamidation reactions and should be considered as illustrative.
| Entry | Amine Substrate | Product | Representative Yield (%) |
| 1 | Benzylamine | N-Benzylacetamide | 85-95 |
| 2 | Aniline | Acetanilide | 80-90 |
| 3 | p-Toluidine | N-(p-tolyl)acetamide | 82-92 |
| 4 | Cyclohexylamine | N-Cyclohexylacetamide | 75-85 |
| 5 | Piperidine | 1-Acetylpiperidine | 70-80 |
Experimental Protocols
General Protocol for the N-Acetylation of Amines using this compound
This protocol describes a general procedure for the N-acetylation of a primary or secondary amine using this compound.
Materials:
-
Amine (e.g., Benzylamine) (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
Anhydrous Toluene or Xylene (5 mL)
-
Optional: Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) or a weak base (e.g., K₂CO₃, 0.2 eq)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 mmol), this compound (1.2 mmol), and anhydrous toluene (5 mL).
-
Addition of Catalyst (Optional): If a catalyst is to be used, add the Lewis acid or weak base to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated amine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Reaction Mechanism
The N-acetylation of an amine with this compound is proposed to proceed through a nucleophilic acyl substitution mechanism, specifically a transamidation reaction.
Caption: Proposed mechanism for the N-acetylation of an amine.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-acetylated amines using this compound.
Caption: Experimental workflow for N-acetylation.
Application of Methyl 2-Acetamidoacetate in Peptide and Peptidomimetic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a versatile building block in synthetic organic chemistry, particularly in the fields of peptide and peptidomimetic research. As a protected derivative of glycine, the simplest amino acid, its core structure offers a unique platform for the synthesis of complex and unnatural amino acids (UAAs). The incorporation of these UAAs into peptide sequences is a key strategy in drug discovery to enhance proteolytic stability, modulate conformation, and improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of α-substituted amino acids and their subsequent incorporation into peptide and peptidomimetic scaffolds.
Core Application: Synthesis of Unnatural α-Amino Acids
The primary application of this compound in this context is as a glycine enolate equivalent for the synthesis of α-substituted amino acids. The acetyl protecting group on the nitrogen atom allows for the deprotonation of the α-carbon, creating a nucleophilic center that can be alkylated with various electrophiles. This approach provides a straightforward route to a diverse range of unnatural amino acids with customized side chains.
A common and efficient strategy involves the conversion of the N-acetyl group into an imine (Schiff base), which further activates the α-proton for deprotonation under milder conditions, such as phase-transfer catalysis (PTC).[3][4] This method is highly amenable to the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Logical Workflow for UAA Synthesis and Peptide Incorporation```dot
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (natural or the synthesized UAA) (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptidomimetic by LC-MS and analytical HPLC.
Applications in Peptidomimetic Chemistry and Drug Discovery
The introduction of α-substituted amino acids derived from this compound can significantly impact the properties of a peptide:
-
Increased Proteolytic Stability: The steric bulk of the α-substituent can hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. *[5] Conformational Constraint: The modification can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The nature of the introduced side chain (e.g., hydrophobic, hydrophilic, aromatic) can be tailored to optimize properties such as solubility and membrane permeability.
Biological Activity of Peptides with Unnatural Amino Acids
The ultimate goal of synthesizing these peptidomimetics is often to improve biological activity. The table below provides examples of how incorporating unnatural amino acids can affect the bioactivity of peptides.
| Peptide Class | Modification | Effect on Biological Activity | Reference |
| Opioid Peptidomimetics | Dmt (2',6'-dimethyl-L-tyrosine) instead of Tyr | Improved biological activity and potency | |
| Angiotensin-Converting Enzyme (ACE) Inhibitors | Peptides from cottonseed hydrolysate | High ACE inhibitory activity (86%) | |
| Antihypertensive Peptides | Peptides from crucian carp with Hyp (hydroxyproline) | Potent ACE-inhibitory activity |
These examples highlight the power of incorporating non-standard amino acid residues to enhance the therapeutic potential of peptides. The synthetic routes starting from simple precursors like this compound are therefore of high value to medicinal chemists and drug development professionals.
References
- 1. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
methyl 2-acetamidoacetate as a building block in drug discovery and development
For Immediate Release
Methyl 2-acetamidoacetate has emerged as a critical building block in medicinal chemistry, particularly in the synthesis of potent antiviral agents. Its structural features allow for the stereoselective introduction of key functionalities, making it an invaluable starting material for the synthesis of complex molecules, including neuraminidase inhibitors effective against influenza viruses. This application note provides an overview of its utility, detailed experimental protocols for key transformations, and insights into the mechanism of action of the resulting antiviral drugs.
Application in the Synthesis of Neuraminidase Inhibitors
This compound serves as a versatile precursor in the asymmetric synthesis of neuraminidase inhibitors such as Oseltamivir, Zanamivir, and Laninamivir. These drugs are crucial for the treatment of influenza A and B by preventing the release of new viral particles from infected host cells. The core structure of this compound provides a scaffold for the introduction of the amino and acetamido groups found in these inhibitors.
One key synthetic strategy involves the Michael addition of this compound to a suitable nitroalkene, which establishes the carbon skeleton and introduces the required stereocenters. Subsequent transformations, including reduction of the nitro group, cyclization, and functional group manipulations, lead to the final drug molecules.
Experimental Protocols
The following protocols outline key synthetic steps involving this compound in the context of neuraminidase inhibitor synthesis.
Protocol 1: Organocatalytic Asymmetric Michael Addition
This protocol describes the enantioselective Michael addition of a derivative of this compound to an α,β-unsaturated nitroalkene, a crucial step in constructing the chiral backbone of oseltamivir analogues.
Materials:
-
This compound derivative (1.0 equiv)
-
Nitroalkene (1.2 equiv)
-
Organocatalyst (e.g., (S)-diphenylprolinol silyl ether) (0.1 equiv)
-
Thiourea co-catalyst (0.1 equiv)
-
Acid co-catalyst (0.1 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the organocatalyst, thiourea co-catalyst, and acid co-catalyst in toluene at room temperature, add the this compound derivative.
-
Stir the mixture for 10 minutes.
-
Add the nitroalkene and continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Michael adduct.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| Michael Adduct | Varies | - | 85-95 | >10:1 | >95 |
Note: Yields and selectivities are dependent on the specific substrates and catalysts used.
Protocol 2: Synthesis of a Zanamivir Analogue Intermediate
This protocol details the synthesis of a key intermediate for Zanamivir analogues starting from a derivative of this compound.
Materials:
-
This compound derived oxazoline (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃) (1.5 equiv)
-
Lewis acid catalyst (e.g., TMSOTf) (0.1 equiv)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the oxazoline in acetonitrile at 0 °C, add the Lewis acid catalyst.
-
Add trimethylsilyl azide dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the azido-intermediate.
| Product | Molecular Weight ( g/mol ) | Yield (%) |
| Azido-intermediate | Varies | 70-85 |
Mechanism of Action: Neuraminidase Inhibition
The antiviral drugs synthesized using this compound as a building block, such as Oseltamivir, Zanamivir, and Laninamivir, function by inhibiting the viral neuraminidase enzyme.[1][2][3][4][5][6] This enzyme is crucial for the influenza virus life cycle.[1][6]
Influenza Virus Replication Cycle and Neuraminidase Function:
-
Attachment and Entry: The virus attaches to the host cell via the hemagglutinin (HA) protein binding to sialic acid receptors on the cell surface and enters the cell.[6]
-
Replication: Inside the host cell, the virus replicates its genetic material and produces viral proteins.
-
Assembly and Budding: New viral particles are assembled and bud from the host cell membrane.
-
Release: The viral neuraminidase enzyme cleaves the sialic acid receptors, releasing the newly formed virions to infect other cells.[1][6]
Inhibition by Neuraminidase Inhibitors:
Neuraminidase inhibitors are designed to mimic the natural substrate (sialic acid) of the neuraminidase enzyme. They bind to the active site of the enzyme with high affinity, preventing it from cleaving sialic acid.[2][3][4][5] This blockage results in the newly formed viral particles remaining tethered to the host cell surface, preventing their release and spread of the infection.[1][6]
Conclusion
This compound is a highly valuable and versatile building block in the asymmetric synthesis of neuraminidase inhibitors. Its utility in establishing key stereocenters and functionalities makes it a cornerstone in the development of effective antiviral therapeutics. The protocols and mechanisms outlined in this application note highlight its significance for researchers and professionals in the field of drug discovery and development.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Laninamivir? [synapse.patsnap.com]
- 4. Influenza - Wikipedia [en.wikipedia.org]
- 5. Zanamivir - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
experimental procedure for the large-scale synthesis of methyl 2-acetamidoacetate
An Application Note and Protocol for the Large-Scale Synthesis of Methyl 2-Acetamidoacetate
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active compounds. This document provides a detailed experimental protocol for the large-scale synthesis of this compound, proceeding through the formation of glycine methyl ester hydrochloride followed by N-acetylation.
Reaction Scheme
The overall synthesis is a two-step process:
-
Esterification of Glycine: Glycine is reacted with methanol in the presence of an acid catalyst to form glycine methyl ester hydrochloride.
-
N-acetylation: The resulting glycine methyl ester hydrochloride is then acetylated using acetic anhydride in the presence of a base to yield the final product, this compound.
Experimental Protocols
Part 1: Large-Scale Synthesis of Glycine Methyl Ester Hydrochloride
This protocol is adapted from a continuous synthesis method, suitable for large-scale production.[1]
Materials:
-
Glycine
-
Anhydrous Methanol
-
Hydrogen Chloride Gas
-
Glycine Methyl Ester Hydrochloride (for seeding)
Equipment:
-
500L Glass-lined mixing tank
-
Conical reactor with a bottom outlet and stirring mechanism
-
Gas inlet tube
-
Centrifuge
-
Drying oven
Procedure:
-
At room temperature, charge the 500L glass-lined mixing tank with 75 kg of glycine and 320 kg of anhydrous methanol (molar ratio of glycine to methanol is approximately 1:10).
-
Under constant stirring, introduce hydrogen chloride gas into the mixture at a flow rate of 20 m³/h. Continue the gas introduction until all the glycine has dissolved, which should take approximately 25 minutes. During this process, maintain the temperature inside the mixing tank below 40°C.
-
Continuously pump the resulting homogeneous mixture into the conical reactor. The reaction system within the conical reactor should be maintained at a temperature of 55-60°C.
-
Approximately 15 minutes after starting the continuous feed into the reactor, add 1.68 kg of glycine methyl ester hydrochloride crystals to act as seed crystals.
-
Maintain the reaction mixture at 55-60°C with a stirring rate of 180 r/min. As the reaction proceeds, crystals of glycine methyl ester hydrochloride will precipitate and collect at the bottom of the conical reactor.
-
The precipitated crystals are then subjected to centrifugation, followed by washing and drying to obtain the final product as a white crystalline powder.
-
The centrifugal mother liquor can be recycled back into the mixing tank for subsequent batches.
Part 2: Large-Scale Synthesis of this compound
This part of the protocol is based on standard N-acetylation procedures for amino ester hydrochlorides.
Materials:
-
Glycine Methyl Ester Hydrochloride (from Part 1)
-
Acetic Anhydride
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large reaction vessel with mechanical stirring, dropping funnel, and temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a large reaction vessel, suspend the glycine methyl ester hydrochloride (1 equivalent) in dichloromethane (DCM).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the suspension while stirring. The triethylamine serves to neutralize the hydrochloride and the acetic acid byproduct of the reaction.
-
In a separate dropping funnel, place acetic anhydride (1.1 equivalents). Add the acetic anhydride dropwise to the reaction mixture, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a large separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by distillation or recrystallization if necessary.
Data Presentation
Table 1: Reactant and Product Quantities for Glycine Methyl Ester Hydrochloride Synthesis
| Compound | Molecular Weight ( g/mol ) | Moles (kmol) | Mass (kg) | Molar Ratio |
| Glycine | 75.07 | 1.00 | 75 | 1 |
| Methanol | 32.04 | 9.99 | 320 | 10 |
| Hydrogen Chloride | 36.46 | (excess) | - | - |
| Product | ||||
| Glycine Methyl Ester HCl | 125.55 | ~0.93 (assuming 93% yield) | ~116.8 | - |
Note: A yield of 93% or above has been reported for this continuous synthesis method.[1]
Table 2: Reactant and Product Quantities for this compound Synthesis (Example Scale)
| Compound | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Molar Ratio |
| Glycine Methyl Ester HCl | 125.55 | 1.0 | 125.55 g | 1.0 |
| Triethylamine | 101.19 | 2.2 | 222.62 g (306 mL) | 2.2 |
| Acetic Anhydride | 102.09 | 1.1 | 112.30 g (104 mL) | 1.1 |
| Dichloromethane | - | - | 1.5 L | - |
| Product | ||||
| This compound | 131.13 | (Theoretical) 1.0 | (Theoretical) 131.13 g | - |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Signaling Pathway (Reaction Mechanism Overview)
Caption: Simplified reaction mechanism for the synthesis.
References
The Role of Methyl 2-Acetamidoacetate in the Synthesis of Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-acetamidoacetate is a versatile chemical intermediate that holds potential as a building block in the synthesis of various agrochemicals, particularly those containing heterocyclic scaffolds. Its bifunctional nature, possessing both an ester and an acetamido group, allows for a range of chemical transformations, including cyclization and condensation reactions, to form core structures of active agrochemical ingredients. This document provides an overview of its potential applications and a generalized protocol for the synthesis of a key agrochemical scaffold.
Introduction to Agrochemical Synthesis Utilizing this compound
This compound can serve as a precursor for the synthesis of various heterocyclic compounds that are the backbones of many commercial herbicides, fungicides, and insecticides. While direct synthesis pathways for currently marketed agrochemicals starting from this compound are not extensively documented in readily available literature, its chemical structure suggests its utility in constructing key intermediates, particularly for certain classes of herbicides.
One of the most significant potential applications of this compound is in the synthesis of substituted pyrimidine rings, which are central to the activity of many sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates and their targeted mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants.
Application in the Synthesis of Sulfonylurea Herbicide Precursors
This compound can be utilized in the construction of the pyrimidine or triazine heterocycle found in many sulfonylurea herbicides. A general synthetic approach involves the condensation of this compound with a guanidine derivative to form a substituted aminopyrimidine. This pyrimidine intermediate can then be reacted with a sulfonyl isocyanate to yield the final sulfonylurea herbicide.
Generalized Synthetic Scheme
The following diagram illustrates a plausible synthetic pathway for a sulfonylurea herbicide precursor using this compound.
Caption: Synthetic workflow for a generic sulfonylurea herbicide.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of a sulfonylurea herbicide precursor from this compound. These protocols are illustrative and may require optimization for specific target molecules.
Protocol 1: Synthesis of a Substituted Aminopyrimidine Intermediate
Objective: To synthesize a 2-amino-4-hydroxy-6-methylpyrimidine derivative from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.
-
This compound is added dropwise to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The solid product is collected by filtration, washed with cold water, and dried to yield the substituted aminopyrimidine.
Protocol 2: Synthesis of a Sulfonylurea Herbicide
Objective: To synthesize a sulfonylurea herbicide by coupling the aminopyrimidine intermediate with a sulfonyl isocyanate.
Materials:
-
Substituted aminopyrimidine (from Protocol 1)
-
Aryl sulfonyl isocyanate
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Triethylamine (as a base)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
The substituted aminopyrimidine is dissolved in an anhydrous aprotic solvent in a reaction flask under an inert atmosphere.
-
A catalytic amount of triethylamine is added to the solution.
-
The aryl sulfonyl isocyanate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the final sulfonylurea herbicide.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of sulfonylurea herbicides, although specific values will vary depending on the exact substrates and reaction conditions.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) |
| Heterocycle Formation | This compound, Guanidine derivative | Substituted Aminopyrimidine | 60-80 | >95 |
| Sulfonylurea Bridge Formation | Substituted Aminopyrimidine, Aryl sulfonyl isocyanate | Sulfonylurea Herbicide | 70-90 | >98 |
Logical Relationships in Agrochemical Synthesis
The development of new agrochemicals often follows a logical progression from identifying a lead compound to optimizing its biological activity and safety profile.
Caption: Logical workflow in agrochemical discovery.
Conclusion
This compound represents a potentially valuable, yet perhaps underutilized, starting material for the synthesis of agrochemicals. Its ability to participate in cyclization reactions to form key heterocyclic cores, such as pyrimidines, makes it a candidate for the development of novel herbicides and other crop protection agents. The provided protocols offer a general framework for researchers to explore the synthetic utility of this compound in the discovery and development of new agrochemicals. Further research into specific reaction conditions and substrate scope is warranted to fully realize the potential of this compound in this field.
Application Notes and Protocols for Enzymatic Reactions Involving Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-acetamidoacetate is a synthetic amino acid derivative with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring both a methyl ester and an N-acetyl group, makes it a candidate substrate for several classes of enzymes, primarily hydrolases such as esterases and lipases. These enzymes can catalyze the hydrolysis of the methyl ester to yield 2-acetamidoacetic acid and methanol. This transformation is of interest for the development of biocatalytic processes, drug metabolism studies, and the synthesis of novel compounds.
These application notes provide an overview of the potential enzymatic reactions involving this compound, supported by data from analogous reactions, and offer detailed experimental protocols for studying these transformations.
Potential Enzymatic Reactions
The most probable enzymatic reaction involving this compound is the hydrolysis of its methyl ester bond, catalyzed by esterases or lipases. This reaction is analogous to the hydrolysis of other N-acetylated amino acid methyl esters. While specific data for this compound is not extensively available, the activity of various hydrolases on similar substrates provides a strong basis for experimental design.
A potential, though less common, reaction could involve an amidohydrolase acting on the acetamido group. However, the ester linkage is generally more labile to enzymatic hydrolysis.
Data Presentation: Enzyme Specificity and Reaction Parameters
Table 1: Representative Kinetic Parameters of Hydrolases for Structurally Related Esters
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal Temperature (°C) | Optimal pH |
| Porcine Liver Esterase (PLE) | Methyl 2-acetoxybenzoate | 2.5 | 15.2 | 25-37 | 7.0-8.0 |
| Candida antarctica Lipase B (CALB) | Methyl Butyrate | 5.5 | 12.8 | 40-50 | 7.0 |
| Candida rugosa Lipase | Racemic Naproxen methyl ester | - | - | 30-40 | 7.0 |
| Rhizomucor miehei Lipase | Methyl Octanoate | 8.2 | 9.5 | 35-45 | 7.5 |
Note: The data presented are representative values from various sources for analogous substrates and should be used as a guideline for initial experimental setup.
Experimental Protocols
The following are detailed protocols for assaying the enzymatic hydrolysis of this compound.
Protocol 1: Spectrophotometric Assay for Esterase/Lipase Activity
This protocol describes a continuous spectrophotometric assay to determine the rate of hydrolysis of this compound by monitoring the change in pH using a pH indicator. The production of 2-acetamidoacetic acid will cause a decrease in the pH of a weakly buffered solution.
Materials:
-
This compound
-
Esterase or Lipase of interest (e.g., Porcine Liver Esterase, Candida antarctica Lipase B)
-
Low concentration Tris buffer (e.g., 5 mM, pH 8.0)
-
pH indicator (e.g., Phenol Red, with a pKa around 7.7)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the λ_max_ of the acidic form of the chosen indicator (e.g., 560 nm for Phenol Red)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO or ethanol).
-
Prepare a working solution of the enzyme in the assay buffer at a suitable concentration (to be determined empirically).
-
Prepare the assay buffer (5 mM Tris-HCl, pH 8.0) containing the pH indicator at a concentration that gives a measurable absorbance change (e.g., 0.1 mM Phenol Red).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
180 µL of assay buffer with pH indicator.
-
10 µL of diluted enzyme solution (or buffer for control wells).
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reaction components.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the this compound stock solution to each well.
-
Immediately place the microplate in a microplate reader.
-
Measure the decrease in absorbance at the appropriate wavelength (e.g., 560 nm) over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance vs. time curve.
-
The rate of reaction can be quantified by creating a standard curve of known concentrations of 2-acetamidoacetic acid in the assay buffer and measuring the corresponding absorbance change.
-
Protocol 2: HPLC-Based Assay for Substrate Depletion and Product Formation
This protocol allows for the direct quantification of the substrate (this compound) and the product (2-acetamidoacetic acid).
Materials:
-
This compound
-
2-Acetamidoacetic acid (as a standard)
-
Esterase or Lipase of interest
-
Reaction buffer (e.g., 50 mM Phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M HCl or acetonitrile)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV at 210 nm)
Procedure:
-
Enzymatic Reaction:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Reaction buffer (e.g., 450 µL)
-
Enzyme solution (e.g., 25 µL)
-
This compound solution (e.g., 25 µL to a final concentration of 1-10 mM)
-
-
Incubate the reaction at the optimal temperature for the enzyme with shaking.
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of quenching solution.
-
Centrifuge the quenched sample to precipitate the enzyme (e.g., 10,000 x g for 5 minutes).
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Use an appropriate mobile phase and gradient to separate the substrate and product (e.g., a gradient of water with 0.1% trifluoroacetic acid and acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Quantify the concentrations of this compound and 2-acetamidoacetic acid by comparing the peak areas to a standard curve of known concentrations of both compounds.
-
Plot the concentration of product formed or substrate consumed over time to determine the reaction rate.
-
Visualizations
The following diagrams illustrate the proposed enzymatic reaction, a typical experimental workflow, and a hypothetical metabolic context.
Caption: Proposed enzymatic hydrolysis of this compound.
Caption: General workflow for analyzing enzymatic reactions.
Caption: Hypothetical metabolic fate of this compound.
The Role of Methyl 2-Acetamidoacetate Moiety in Novel Polymer Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of functional polymers with tailored properties is a cornerstone of modern materials science and is of paramount importance in the biomedical field. This document provides detailed application notes and protocols on the synthesis of novel polymers featuring the methyl 2-acetamidoacetate moiety. Contrary to direct polymerization of a monomeric this compound, the current state-of-the-art approach involves a versatile multi-step synthesis platform. This method centers around the preparation of a reactive precursor polymer, poly(dehydroalanine) (ADH), which is subsequently functionalized to introduce the desired acetamidoacetate side chains. This post-polymerization modification strategy offers exceptional control over the final polymer structure and functionality.
These polymers are of significant interest for applications in drug delivery, tissue engineering, and the development of "smart" biomaterials due to their potential for controlled degradation, biocompatibility, and the ability to modulate their physical and chemical properties.[1][2][3]
Application Notes
Polymers incorporating the this compound functionality are synthesized via a robust three-stage process:
-
Synthesis of a Soluble Precursor Polymer: A protected cysteine derivative, S-(tert-butoxycarbonylmethyl)-L-cysteine N-carboxyanhydride (CBCM-NCA), undergoes ring-opening polymerization (ROP) to yield poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (poly(CBCM)). The use of this specific monomer is critical as it forms a soluble, α-helical polypeptide, allowing for the synthesis of high molecular weight polymers with controlled chain lengths.[1][4]
-
Conversion to a Reactive Intermediate: The poly(CBCM) is then converted into the highly reactive poly(dehydroalanine) (ADH). This is achieved through a two-step process involving the oxidation of the thioether side chains followed by a thermal elimination reaction.[1]
-
Post-Polymerization Functionalization: The dehydroalanine residues in ADH are potent electrophiles that readily undergo conjugate addition reactions with a wide range of nucleophiles, including amines and thiols, under mild conditions.[1][4][5] To introduce the this compound moiety, a suitable amine-containing precursor would be reacted with the ADH backbone. This modular approach allows for the straightforward incorporation of various functionalities, enabling the fine-tuning of the polymer's properties for specific applications.
The resulting polymers can be designed as homopolymers, or as block copolymers, which can self-assemble into complex nanostructures such as vesicles in aqueous environments.[3][6][7][8] Furthermore, the poly(dehydroalanine) backbone possesses intrinsic blue fluorescence, which can be utilized for imaging and tracking applications.[1][4][5]
Data Presentation
The following table summarizes quantitative data for the functionalization of a poly(dehydroalanine) homopolymer (ADH72) and an ethylene glycol-b-poly(dehydroalanine) block copolymer (E88ADH85) with various nucleophiles, demonstrating the high efficiency of the post-polymerization modification step.
| Starting Polymer | Nucleophile | Product | Functionalization (%) | Yield (%) |
| ADH72 | mEG3SH | (rac-CEG3)72 | >99 | 86 |
| (E-s-ADH)67 | mEG3SH | [E-s-(rac-CEG3)]67 | >99 | 89 |
| E88ADH85 | mEG3SH | E88(rac-CEG3)85 | >99 | 99 |
| E88ADH85 | HOEtNH2 | E88(rac-AHEA)85 | >99 | 98 |
| E88ADH85 | HOEtSH | E88(rac-CHE)85 | >99 | 99 |
| E88ADH85 | β-D-glcSH | E88(rac-CGLC)85 | >99 | 95 |
Data adapted from Benavides et al., J. Am. Chem. Soc. 2022, 144, 9, 4214–4223.[4] The functionalization percentage was determined by 1H NMR analysis of the purified polypeptides.
Experimental Protocols
Protocol 1: Synthesis of Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (Poly(CBCM))
This protocol describes the ring-opening polymerization of S-(tert-butoxycarbonylmethyl)-L-cysteine N-carboxyanhydride (CBCM-NCA).
Materials:
-
S-(tert-butoxycarbonylmethyl)-L-cysteine N-carboxyanhydride (CBCM-NCA)
-
Anhydrous Tetrahydrofuran (THF)
-
Cobalt(0) tetrakis(trimethylphosphine) (Co(PMe3)4) as initiator
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the desired amount of CBCM-NCA in anhydrous THF.
-
In a separate vial, prepare a stock solution of the Co(PMe3)4 initiator in anhydrous THF.
-
Add the initiator solution to the rapidly stirring monomer solution at room temperature. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Allow the polymerization to proceed for the desired time (typically several hours to overnight) until monomer consumption is complete, which can be monitored by infrared spectroscopy (disappearance of the anhydride C=O stretches).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent such as diethyl ether or hexane.
-
Collect the polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer by 1H NMR spectroscopy and gel permeation chromatography (GPC) to determine the degree of polymerization and polydispersity index (PDI).
Protocol 2: Conversion of Poly(CBCM) to Poly(dehydroalanine) (ADH)
This protocol details the two-step conversion of the precursor polymer to the reactive ADH intermediate.
Materials:
-
Poly(S-(tert-butoxycarbonylmethyl)-L-cysteine) (Poly(CBCM))
-
Dichloromethane (DCM)
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
Procedure:
Step 1: Oxidation
-
Dissolve the poly(CBCM) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of mCPBA (1.1 equivalents per cysteine residue) in DCM dropwise to the polymer solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Precipitate the oxidized polymer in diethyl ether, collect by filtration, and dry under vacuum.
Step 2: Thermal Elimination
-
Suspend the dried oxidized polymer in anhydrous toluene.
-
Heat the suspension to reflux under an inert atmosphere for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid poly(dehydroalanine) by filtration, wash with toluene and diethyl ether, and dry under vacuum.
-
Confirm the conversion to ADH using 1H NMR spectroscopy by observing the appearance of the characteristic vinyl proton signals of the dehydroalanine residue.[9]
Protocol 3: Post-Polymerization Modification of ADH to Introduce the this compound Moiety
This protocol provides a general procedure for the functionalization of ADH with an amine-containing nucleophile.
Materials:
-
Poly(dehydroalanine) (ADH)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methyl 2-aminoacetate hydrochloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Argon or Nitrogen gas supply
Procedure:
-
Suspend the ADH in DMF under an inert atmosphere.
-
In a separate flask, dissolve methyl 2-aminoacetate hydrochloride in DMF and add an excess of triethylamine to generate the free amine.
-
Add the solution of the free amine nucleophile to the ADH suspension. An excess of the nucleophile is typically used to ensure complete functionalization.
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the functionalized polymer by dialysis against an appropriate solvent (e.g., water or methanol) to remove excess reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the final polymer.
-
Characterize the polymer by 1H NMR to confirm the successful addition of the this compound side chains by observing the disappearance of the dehydroalanine vinyl proton signals and the appearance of signals corresponding to the new side chain.
Visualizations
Caption: Synthetic pathway for polymers with this compound moieties.
Caption: Experimental workflow for the synthesis of the target polymer.
Caption: Relationship between monomer design, polymer properties, and applications.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Switchable Coacervate Formation via Amino Acid Functionalization of Poly(dehydroalanine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(dehydroalanine) Based Polypeptides for Stimuli Responsive Biomaterials [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-assembly of block copolymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Synthetic Routes to Substituted Pyridines Utilizing Methyl 2-Acetamidoacetate
Application Note
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The development of novel and efficient synthetic methodologies to access structurally diverse pyridine scaffolds is therefore of significant interest to researchers in drug discovery and development. This document outlines a proposed synthetic strategy for the preparation of substituted pyridines employing methyl 2-acetamidoacetate as a key building block. While not a classical substrate, the unique functionality of this compound offers the potential for the synthesis of novel pyridine derivatives. This approach is based on a modification of the well-established Hantzsch pyridine synthesis.
The classical Hantzsch synthesis involves the one-pot condensation of a β-ketoester, an aldehyde, and ammonia or an ammonium salt to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][2][3] This application note details a proposed analogous multicomponent reaction where this compound serves as the active methylene component, reacting with an α,β-unsaturated carbonyl compound and a nitrogen source.
Proposed Synthetic Pathway: Modified Hantzsch-Type Reaction
The proposed synthetic route is a three-component reaction involving:
-
This compound: As the active methylene compound.
-
An α,β-unsaturated carbonyl compound (e.g., an enone): To provide the C2-C3 and C4-C5 fragments of the pyridine ring.
-
Ammonium acetate: As the nitrogen donor and catalyst.
The reaction is anticipated to proceed through a series of condensation and cyclization steps to yield a dihydropyridine intermediate, which can then be oxidized to the final substituted pyridine product.
Diagram of the Proposed Synthetic Pathway
References
Troubleshooting & Optimization
improving the yield and purity of methyl 2-acetamidoacetate synthesis
Technical Support Center: Synthesis of Methyl 2-Acetamidoacetate
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to help improve the yield and purity of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your synthesis efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the N-acetylation of methyl 2-aminoacetate hydrochloride (also known as glycine methyl ester hydrochloride). This reaction typically employs an acylating agent like acetic anhydride in the presence of a base to neutralize the hydrochloric acid liberated from the starting material and the acetic acid byproduct from the reaction.
Q2: Why is a base necessary in the N-acetylation of methyl 2-aminoacetate hydrochloride?
A2: A base is crucial for two primary reasons. First, it deprotonates the ammonium salt of the starting material, liberating the free amine which is the nucleophile in the reaction. Second, it neutralizes the acid byproduct generated during the acylation process (e.g., acetic acid from acetic anhydride). Without a base, the amine would remain protonated and non-nucleophilic, thus preventing the reaction.[1]
Q3: Can I use methyl 2-aminoacetate (the free base) directly as the starting material?
A3: While it is possible to use the free base, it is generally not recommended. Methyl 2-aminoacetate is known to be unstable and can polymerize or cyclize to form diketopiperazine upon storage.[2] The hydrochloride salt is a stable, crystalline solid that is commercially available and easy to handle, making it the preferred starting material.[2]
Q4: What are the common side reactions and impurities I should be aware of?
A4: Common issues include incomplete reactions leaving unreacted starting material. If the reaction conditions are not carefully controlled, over-acetylation is a possibility, though less common for this substrate under standard conditions. The presence of water can lead to the hydrolysis of the ester functionality. Polymerization of the starting material can also occur if the free base is generated and left for extended periods before acetylation.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can track the consumption of the starting material (methyl 2-aminoacetate) and the formation of the product (this compound). A suitable solvent system for TLC would be a mixture of ethyl acetate and hexanes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive starting amine (still protonated).2. Insufficient amount or inappropriate type of base.3. Low quality or hydrolyzed acylating agent.4. Reaction temperature is too low. | 1. Ensure at least two equivalents of base are used when starting from the hydrochloride salt.2. Use a non-nucleophilic base like triethylamine or pyridine.3. Use fresh, anhydrous acetic anhydride.4. While the reaction is often exothermic, gentle heating might be necessary to initiate it. Monitor with TLC. |
| Presence of Unreacted Starting Material | 1. Reaction time is too short.2. Insufficient amount of acylating agent. | 1. Continue to monitor the reaction by TLC until the starting material spot disappears.2. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. |
| Product is Contaminated with Acetic Acid | 1. Incomplete neutralization of the acid byproduct.2. Inadequate work-up procedure. | 1. Ensure a sufficient amount of base was used during the reaction.2. During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any residual acetic acid. |
| Difficulty in Isolating the Product | 1. Emulsion formation during extraction.2. Product is too soluble in the aqueous phase. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.2. Saturate the aqueous phase with NaCl to decrease the solubility of the product and extract with a more polar solvent like ethyl acetate. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 2-Aminoacetate Hydrochloride
This protocol describes a standard procedure for the N-acetylation of methyl 2-aminoacetate hydrochloride using acetic anhydride and triethylamine.
Materials:
-
Methyl 2-aminoacetate hydrochloride
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend methyl 2-aminoacetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the stirred suspension.
-
Acetylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acetylation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Triethylamine | Pyridine | Sodium Acetate | Triethylamine and pyridine are generally more effective as they are soluble in organic solvents. Sodium acetate is heterogeneous and may lead to longer reaction times. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | DCM is a common choice due to its inertness and ease of removal. ACN and THF are also suitable aprotic solvents.[1] |
| Temperature | 0 °C to Room Temp. | Room Temperature | 50 °C | The reaction is typically exothermic. Starting at 0 °C provides better control. Gentle heating may increase the reaction rate but can also lead to side products. |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Acid + Coupling Agent | Acetic anhydride and acetyl chloride are highly reactive.[1] Acetic acid requires an activating agent (e.g., DCC, EDC), adding complexity and cost.[1] |
| Expected Yield | High | High | Moderate to High | Optimal conditions with acetic anhydride or acetyl chloride are expected to give high yields. |
| Expected Purity | Good to Excellent | Good to Excellent | Variable | Purity will depend on the efficiency of the work-up and purification steps. |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical guide for troubleshooting low reaction yields.
References
challenges in the purification of methyl 2-acetamidoacetate by crystallization
Welcome to the technical support center for the purification of methyl 2-acetamidoacetate by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the crystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on its structure, polar organic solvents are a good starting point. This compound is reported to be soluble in hot ethanol and methanol, with limited solubility in water.[1] A solvent system of ethyl acetate/hexane is also a common choice for similar compounds and can be effective.[2] A good starting point for solvent screening is to test a range of solvents from polar to non-polar.
Q2: What are the most likely impurities in my crude this compound?
A2: Potential impurities largely depend on the synthetic route. Common impurities can include:
-
Unreacted Starting Materials: Glycine methyl ester and acetic anhydride are common starting materials.
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Hydrolysis Product: N-acetylglycine can form if the ester is hydrolyzed during synthesis or workup.[3]
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Byproducts from Synthesis: Depending on the specific reaction conditions, other side products may be present.
Q3: How can I improve the yield of my crystallization?
A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After dissolution, slow cooling is crucial to allow for the formation of pure crystals. A final cooling step in an ice bath can help to maximize the precipitation of the product from the mother liquor.
Q4: My compound is "oiling out" instead of crystallizing. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this, try adding a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until it becomes slightly turbid, then allow it to cool slowly. Alternatively, using a larger volume of the primary solvent and allowing for very slow cooling can also prevent oiling out.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. Nucleation has not been initiated. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a "seed crystal" of pure this compound to the solution. |
| Low crystal yield. | 1. Too much solvent was used. 2. The cooling process was too rapid. 3. The final cooling temperature was not low enough. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time. |
| Crystals are discolored or appear impure. | 1. Impurities are co-crystallizing with the product. 2. The cooling was too rapid, trapping impurities. | 1. Consider a pre-purification step, such as passing the solution through a short plug of silica gel. 2. Redissolve the crystals in the minimum amount of hot solvent and recrystallize, ensuring a slow cooling rate. 3. If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtering and crystallizing. |
| The compound "oils out" (forms a liquid layer). | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not optimal. | 1. Re-heat the mixture and add a small amount of additional solvent. 2. Allow the solution to cool very slowly, perhaps by insulating the flask. 3. Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexane). |
Experimental Protocols
Protocol 1: Determining Optimal Crystallization Solvent
This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane)
-
Test tubes
-
Heating block or water bath
-
Ice bath
Procedure:
-
Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate solvent will not dissolve the compound well at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid is completely dissolved. Record the volume of hot solvent used.
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. The ideal solvent will result in a good yield of well-formed crystals upon cooling.
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound based on the optimal solvent identified in Protocol 1. The example below uses a hypothetical ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate required to just dissolve the solid completely. This should be done on a hot plate with gentle heating and swirling.
-
Once the solid is dissolved, remove the flask from the heat.
-
Slowly add hexane (the anti-solvent) dropwise to the hot solution with continuous swirling until the solution becomes slightly and persistently cloudy.
-
If too much hexane is added and significant precipitation occurs, add a small amount of hot ethyl acetate to redissolve the solid.
-
Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Notes |
| Water | High | Low | Moderate | Good for washing, potential anti-solvent. |
| Methanol | High | Moderate | High | Good potential recrystallization solvent.[1] |
| Ethanol | High | Moderate | High | Good potential recrystallization solvent.[1] |
| Acetone | Medium | Moderate | High | May be a suitable recrystallization solvent. |
| Ethyl Acetate | Medium | Low to Moderate | High | Good potential recrystallization solvent, often used with hexane. |
| Dichloromethane | Low | Low | Moderate | May be suitable, but higher boiling point is often preferred. |
| Hexane | Very Low | Very Low | Low | Good as an anti-solvent or for washing crystals. |
Mandatory Visualizations
Caption: Recrystallization Workflow for this compound.
Caption: Troubleshooting Logic for Crystallization Issues.
References
identification and characterization of side products in methyl 2-acetamidoacetate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-acetamidoacetate. The information is designed to help identify and characterize potential side products that may arise during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with this compound?
A1: this compound contains three primary functional groups: a methyl ester, an acetamido group, and an active methylene group. This structure makes it susceptible to several side reactions, primarily:
-
Self-Condensation (Aldol-type reaction): Under basic conditions, the active methylene protons can be abstracted, leading to the formation of an enolate which can then react with another molecule of this compound.[1][2][3][4]
-
Hydrolysis: The methyl ester and, to a lesser extent, the acetamido group can be hydrolyzed to the corresponding carboxylic acid and amine, respectively. This is typically promoted by acidic or basic conditions.
-
Deacetylation: The acetyl group can be removed from the nitrogen atom, particularly under strong acidic or basic conditions, to yield methyl 2-aminoacetate.
Q2: I am observing a new, less polar spot on my TLC plate after a reaction under basic conditions. What could it be?
A2: A less polar spot appearing under basic conditions is often indicative of a self-condensation product. The aldol condensation of two molecules of this compound would result in a larger, dimeric molecule that is likely less polar than the starting material.[1][2] Subsequent dehydration of the aldol adduct can lead to an even less polar α,β-unsaturated product.
Q3: My reaction is performed in an aqueous acidic solution, and I am seeing a more polar impurity. What is the likely identity of this side product?
A3: In aqueous acidic media, the most probable side reaction is the hydrolysis of the methyl ester to form 2-acetamidoacetic acid. Carboxylic acids are generally more polar than their corresponding esters, which would explain the appearance of a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.
Q4: Can the acetamido group be involved in side reactions?
A4: Yes, the acetamido group can participate in side reactions. Besides hydrolysis under harsh conditions, the nitrogen atom can be involved in cyclization reactions, especially if other reactive functional groups are present in the molecule or reaction partners. In the context of peptide synthesis, side reactions involving the acetamido group are possible, though less common than reactions at the ester or active methylene positions.[5][6][7]
Q5: How can I minimize the formation of side products?
A5: Minimizing side product formation depends on the specific reaction being performed. However, some general strategies include:
-
Temperature Control: Running reactions at lower temperatures can often reduce the rate of side reactions.
-
pH Control: Careful control of the reaction pH is crucial. Avoid strongly basic or acidic conditions unless required by the desired transformation.
-
Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired product is formed to prevent the accumulation of side products.
-
Choice of Reagents: Use milder and more selective reagents whenever possible. For base-catalyzed reactions, using a non-nucleophilic base might be beneficial in some cases.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to side product formation in reactions involving this compound.
Issue 1: Unexpected Peak in HPLC/GC-MS Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| A new peak with a higher mass (approx. double the starting material) is observed, particularly in reactions run under basic conditions. | Self-condensation (Dimerization): The enolate of this compound has reacted with another molecule of the starting material.[1][2][3] | 1. Confirm Structure: Isolate the impurity by preparative chromatography and characterize it using NMR and high-resolution mass spectrometry. Look for characteristic signals of a dimeric structure. 2. Optimize Reaction Conditions: - Lower the reaction temperature. - Use a weaker base or a sterically hindered non-nucleophilic base. - Add the base slowly to the reaction mixture to maintain a low concentration of the enolate. - If applicable to your reaction, consider using a different solvent. |
| A new, more polar peak is observed in reactions conducted in the presence of water (acidic or basic conditions). | Hydrolysis: The methyl ester has been hydrolyzed to the carboxylic acid. | 1. Confirm Structure: Analyze the sample by LC-MS and look for a mass corresponding to the carboxylic acid. Co-inject with a standard of 2-acetamidoacetic acid if available. 2. Optimize Reaction Conditions: - If possible, run the reaction under anhydrous conditions. - If water is necessary, use a buffered system to maintain a neutral pH. - Minimize reaction time. |
| A new peak with a lower mass is observed. | Deacetylation: The acetyl group has been cleaved. | 1. Confirm Structure: Use mass spectrometry to identify the mass of the impurity, which should correspond to methyl 2-aminoacetate. 2. Optimize Reaction Conditions: - Avoid prolonged exposure to strong acids or bases. - Consider using protecting groups for other functionalities if the desired reaction requires harsh conditions. |
Summary of Conditions Affecting Side Product Formation
| Side Product Type | Favorable Conditions | Conditions to Minimize Formation |
| Self-Condensation Products | Strong bases (e.g., alkoxides, hydroxides), high concentrations of starting material, elevated temperatures. | Weaker bases, low temperatures, slow addition of reagents, use of non-protic solvents. |
| Hydrolysis Product (Carboxylic Acid) | Presence of water with strong acid or base catalysis, prolonged reaction times at elevated temperatures. | Anhydrous conditions, neutral pH, use of buffered solutions, shorter reaction times, lower temperatures. |
| Deacetylation Product | Strong acidic or basic conditions, high temperatures. | Milder reaction conditions, neutral pH, shorter reaction times. |
Experimental Protocols
Protocol 1: General Method for HPLC-MS Analysis of Reaction Mixtures
This protocol is designed for the separation and identification of this compound and its potential side products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS), preferably with electrospray ionization (ESI).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 210 nm and MS in both positive and negative ion modes.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: NMR Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for the structural characterization of isolated impurities.
-
Sample Preparation: Dissolve 5-10 mg of the isolated and purified side product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
¹H NMR: Acquire a standard proton spectrum. Key signals to look for:
-
Methyl Ester: A singlet around 3.7 ppm.
-
Acetamido Methyl: A singlet around 2.0 ppm.
-
Methylene (α-carbon): A singlet or doublet around 4.0 ppm.
-
Amide NH: A broad singlet or triplet, chemical shift is solvent dependent.
-
In self-condensation products, new signals in the aliphatic and potentially olefinic regions will appear.
-
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected chemical shifts:
-
Ester Carbonyl: ~170 ppm.
-
Amide Carbonyl: ~170 ppm.
-
Methoxy Carbon: ~52 ppm.
-
Methylene Carbon: ~55 ppm.
-
Acetamido Methyl Carbon: ~22 ppm.
-
-
2D NMR: For complex structures, such as dimers, 2D NMR experiments (COSY, HSQC, HMBC) are invaluable for establishing connectivity.[8][9]
Visualizations
Caption: Workflow for the identification and mitigation of unknown side products.
Caption: Potential side reaction pathways for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. magritek.com [magritek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.5 Mixed Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Condensation Reactions for Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive support for optimizing the reaction conditions for the condensation of methyl 2-acetamidoacetate with aldehydes or ketones. This reaction, typically a Knoevenagel condensation, is fundamental for creating carbon-carbon double bonds and synthesizing a wide array of chemical intermediates.[1] This document addresses common challenges through FAQs and troubleshooting guides, supported by data tables, detailed experimental protocols, and workflow diagrams.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the condensation of this compound?
A1: The reaction is a Knoevenagel condensation, where the active methylene group of this compound undergoes a nucleophilic addition to a carbonyl compound (like an aromatic aldehyde). This is followed by a dehydration step to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base.[1]
Q2: What are the key parameters to optimize for this reaction?
A2: The critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants can also be adjusted to maximize yield and minimize side reactions.[2]
Q3: Which catalysts are most effective for this condensation?
A3: Weak organic bases are generally preferred to avoid self-condensation of the aldehyde. Common choices include piperidine, pyridine, ammonium acetate, or triethylamine.[2][3] For greener and more easily separable options, heterogeneous catalysts like functionalized silica, hydrotalcites, or metal oxides can be employed.[4]
Q4: How does the choice of solvent affect the reaction?
A4: The solvent plays a crucial role by dissolving reactants and stabilizing charged intermediates.[1]
-
Polar aprotic solvents like DMF, acetonitrile, and DMSO often lead to higher yields and faster reaction rates.[5]
-
Polar protic solvents such as ethanol and water are greener alternatives and can be very effective, sometimes enhancing catalyst activity.[1][6]
-
Solvent-free conditions , often coupled with microwave irradiation, offer an environmentally friendly and rapid alternative.[7][8]
Q5: What is the optimal temperature for this reaction?
A5: The optimal temperature is substrate-dependent. Many Knoevenagel condensations can proceed at room temperature. However, gentle heating (40–80°C) or reflux is often used to increase the rate and drive the reaction to completion.[3] Microwave-assisted protocols can significantly shorten reaction times by using controlled, rapid heating.[9]
Q6: How can I improve a low reaction yield?
A6: To improve low yields, consider the following:
-
Optimize the Catalyst: Use a fresh, pure catalyst and adjust its loading (typically 5-10 mol%).[2]
-
Change the Solvent: Switch to a polar aprotic solvent like DMF or try solvent-free conditions.[2]
-
Increase Temperature: Gently heat the reaction or use microwave irradiation.[3][7]
-
Remove Water: As water is a byproduct, its removal (e.g., with a Dean-Stark apparatus or molecular sieves) can shift the equilibrium toward the product.[3]
-
Check Reactant Purity: Ensure both the this compound and the carbonyl compound are pure.[3]
Section 2: Troubleshooting Guide
| Problem | Question | Possible Causes & Recommended Solutions |
| Low or No Product Yield | My reaction has stalled or is giving a very poor yield. What should I check first? | 1. Inactive Catalyst: The catalyst may be old or degraded. ➤ Solution: Use a fresh batch of catalyst. Consider screening other weak bases like ammonium acetate.[2][3] 2. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy. ➤ Solution: Monitor the reaction by TLC while gradually increasing the temperature (e.g., to 60-80°C).[3] 3. Poor Solvent Choice: Reactants may not be fully soluble, or the solvent may inhibit the reaction. ➤ Solution: Ensure all reactants are dissolved. Switch to a different solvent system, such as ethanol, DMF, or water.[2][5] 4. Presence of Water: The water produced during the reaction can inhibit forward progress. ➤ Solution: Use a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene. |
| Multiple Side Products | My TLC plate shows several spots, indicating significant side product formation. How can I improve selectivity? | 1. Self-Condensation of Aldehyde: This is common if the base is too strong. ➤ Solution: Switch to a milder catalyst, such as ammonium acetate or glycine.[2] 2. Michael Addition: The product can react with another molecule of this compound. ➤ Solution: Use a 1:1 stoichiometric ratio of reactants and avoid excessively long reaction times. Monitor the reaction closely by TLC and stop it upon consumption of the starting material.[2] |
| Difficult Product Purification | I'm struggling to isolate a pure product from the reaction mixture. What can I do? | 1. Catalyst Residue: Homogeneous catalysts like piperidine can be difficult to remove. ➤ Solution: Consider using a solid-supported or heterogeneous catalyst that can be filtered off.[2] Alternatively, perform an acidic wash during workup to protonate and dissolve the amine catalyst in the aqueous layer. 2. High-Boiling Solvent: Solvents like DMF or DMSO are difficult to remove under vacuum. ➤ Solution: If possible, choose a more volatile solvent like ethanol or acetonitrile. If using a high-boiling solvent, precipitate the product by adding the reaction mixture to a large volume of cold water and collect the solid by filtration.[10] |
| Slow Reaction Rate | The reaction is taking too long to complete. How can I speed it up? | 1. Insufficient Energy: The reaction may be kinetically slow at room temperature. ➤ Solution: Increase the temperature to reflux or consider using microwave irradiation, which can reduce reaction times from hours to minutes.[7][9] 2. Low Catalyst Concentration: The catalyst loading may be insufficient. ➤ Solution: Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). 3. Inefficient Catalyst: The chosen catalyst may not be optimal for the substrate. ➤ Solution: Screen a panel of catalysts, including different amines or ammonium salts.[2] |
Section 3: Data Presentation & Experimental Protocols
Data Tables
The following tables summarize the effects of different reaction parameters on the Knoevenagel condensation, based on data from analogous reactions in the literature.
Table 1: Effect of Solvent on Reaction Yield (Reaction: Benzaldehyde with Malononitrile)
| Entry | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Toluene | Reflux | 5 h | 61 | [5] |
| 2 | Methanol | Reflux | 5 h | 42 | [5] |
| 3 | Acetonitrile | Reflux | 15 min | 81 | [5] |
| 4 | DMF | Reflux | 15 min | 99 | [5] |
| 5 | Water | Room Temp | 30 min | 95+ | [10] |
| 6 | Ethanol | 65 °C | 1 h | High | [11] |
Table 2: Influence of Catalyst on Reaction Outcome (Reaction: Various Aldehydes with Active Methylene Compounds)
| Entry | Catalyst (mol%) | Solvent | Temperature | Outcome | Reference |
| 1 | Piperidine (10) | Ethanol | Reflux | Effective for many substrates | [3] |
| 2 | Ammonium Acetate | Solvent-free (MW) | 160-320 W | High yields in 30-60 sec | [8] |
| 3 | None | Water | 90 °C | Good yields, catalyst-free | [12] |
| 4 | Ni(NO₃)₂·6H₂O (5) | Water | Room Temp | High yields, green conditions | [2] |
| 5 | Boric Acid | Solvent-free (MW) | - | Environmentally friendly, good for sensitive groups | N/A |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation (Conventional Heating)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).[3]
-
Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol, 10 mol%) to the stirred mixture.[3]
-
Reaction: Heat the mixture to reflux (approx. 78°C) or another optimized temperature.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-4 hours).[2]
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.[3]
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Microwave-Assisted Solvent-Free Condensation
-
Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix the aldehyde (1.0 mmol), this compound (1.0 mmol), and a catalyst (e.g., ammonium acetate, 1.0 mmol).[8][9]
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-3 minutes at a power level of 300-400 W. Use short irradiation intervals (e.g., 30 seconds) with intermittent cooling to avoid overheating.[9]
-
Monitoring: After the initial irradiation period, check for completion using TLC. If the reaction is incomplete, irradiate for another short interval.
-
Work-up: After cooling, add crushed ice or cold water to the reaction vessel.[9]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry. Recrystallization is often not necessary due to the high purity of the product.
Section 4: Visual Guides
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// Nodes A [label="Start: Define Reaction Scale", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; B [label="Combine Aldehyde,\nthis compound,\n& Solvent", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Catalyst\n(e.g., Piperidine)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Set Reaction Conditions\n(Temp / MW Power)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Monitor by TLC", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Reaction Complete?", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond, width=2, height=1]; G [label="Work-up:\nCool, Precipitate, Filter", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Purify Product\n(Recrystallization)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Characterize Product\n(NMR, IR, MP)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram]; J [label="End", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];
// Edges A -> B -> C -> D -> E -> F; F -> G [label=" Yes"]; F -> E [label=" No (Continue Reaction)"]; G -> H -> I -> J; } Caption: General experimental workflow for Knoevenagel condensation.
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// Nodes A [label="Low or No Yield", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; B [label="Is Catalyst Fresh\n& Active?", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; C [label="Is Temperature\nOptimized?", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; D [label="Is Solvent\nAppropriate?", style="filled", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2, height=1]; E [label="Replace Catalyst\n(e.g., fresh piperidine\nor ammonium acetate)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Increase Temperature\n(e.g., to 80°C or use MW)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Switch Solvent\n(e.g., to DMF or try\nsolvent-free)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Re-run Reaction", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];
// Edges A -> B; B -> C [label=" Yes"]; B -> E [label=" No"]; C -> D [label=" Yes"]; C -> F [label=" No"]; D -> H [label=" Yes"]; D -> G [label=" No"]; E -> H; F -> H; G -> H; } Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting common issues in the spectroscopic analysis of methyl 2-acetamidoacetate
Welcome to the technical support center for the spectroscopic analysis of methyl 2-acetamidoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the NMR, IR, and mass spectrometry analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected major peaks in the mass spectrum of this compound?
A1: In a typical electron ionization (EI) mass spectrum, you can expect to see a molecular ion peak ([M]⁺) at m/z = 131, corresponding to the molecular weight of this compound (C₅H₉NO₃). However, this peak may be weak or absent. More prominent peaks arise from fragmentation. Key expected fragments include ions at m/z values of 99, 72, 43, and 30.[1]
Q2: I am not observing the molecular ion peak in my mass spectrum. Is this normal?
A2: Yes, it is common for the molecular ion peak of amides and esters to be of low intensity or even absent in electron ionization mass spectrometry due to the instability of the molecular ion, which readily undergoes fragmentation. The presence of characteristic fragment ions is often more diagnostic for structure confirmation.
Q3: What are the characteristic IR absorption bands for this compound?
A3: You should look for strong absorptions corresponding to the amide and ester functional groups. Key peaks are expected around 3300 cm⁻¹ for the N-H stretch, a strong absorption around 1740 cm⁻¹ for the ester C=O stretch, and another strong absorption around 1650 cm⁻¹ for the amide C=O stretch (Amide I band). You will also see C-H stretching bands just below 3000 cm⁻¹.
Q4: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A4: Broad peaks in an ¹H NMR spectrum can arise from several factors. Common causes include the sample being too concentrated, the presence of paramagnetic impurities, or unresolved complex coupling. Additionally, the amide N-H proton can sometimes appear as a broad signal due to quadrupole broadening from the nitrogen atom and chemical exchange.
Q5: How can I confirm the presence of the amide N-H proton in my ¹H NMR spectrum?
A5: To confirm the assignment of an N-H proton, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The amide proton will exchange with deuterium, and its corresponding peak should disappear or significantly decrease in intensity.
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
| Issue | Possible Cause | Solution |
| Unexpected peaks in the spectrum. | Sample contamination with solvent (e.g., acetone, ethyl acetate) or impurities from the reaction. | Purify the sample again using an appropriate technique like column chromatography or recrystallization. Ensure all glassware is clean and dry before use. |
| Poorly resolved or broad signals. | Sample is too concentrated. Paramagnetic impurities are present. Poor shimming of the magnetic field. | Dilute the sample. Filter the sample through a small plug of celite or silica. Re-shim the spectrometer. |
| Incorrect peak integrations. | Phasing errors. Poor baseline correction. Overlapping signals. | Manually re-phase the spectrum during processing. Apply a baseline correction algorithm. Use a higher field NMR spectrometer for better resolution or change the solvent to induce shifts in peak positions. |
| Absence of expected peaks. | The compound may have degraded. Low sample concentration. | Prepare a fresh sample. Increase the sample concentration or the number of scans during acquisition. |
Infrared (IR) Spectroscopy
| Issue | Possible Cause | Solution |
| Broad, intense peak around 3400 cm⁻¹ obscuring other signals. | Presence of water in the sample. | Dry the sample thoroughly. If using KBr pellets, ensure the KBr is dry by heating it in an oven. |
| No sharp peaks, noisy spectrum. | Insufficient sample amount. Poor contact with the ATR crystal. | Use more sample. Ensure the sample makes good contact with the ATR crystal by applying adequate pressure. |
| Peaks are too intense (flat tops). | The sample is too concentrated or the film is too thick. | For ATR, ensure a thin, even layer. For liquid films between salt plates, use a thinner pathlength or dilute the sample. |
| Unexpected peaks present. | Contamination of the sample or the ATR crystal/salt plates. | Clean the ATR crystal or salt plates with an appropriate solvent (e.g., isopropanol) and dry completely. Re-purify the sample if necessary. |
Mass Spectrometry (MS)
| Issue | Possible Cause | Solution |
| No molecular ion peak observed. | The molecular ion is unstable and has completely fragmented. | This is common for this type of molecule. Rely on the fragmentation pattern for identification. Alternatively, use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). |
| Spectrum dominated by low m/z fragments. | High ionization energy causing extensive fragmentation. | If possible, reduce the ionization energy on the instrument. |
| Unexpected peaks or high background noise. | Contamination from the solvent, sample handling, or the instrument source. | Run a blank (pure solvent) to identify background peaks. Clean the ion source if necessary. Use high-purity solvents and clean sample vials. |
| Incorrect isotopic pattern. | Overlapping peaks from co-eluting impurities. | Improve chromatographic separation if using GC-MS or LC-MS. |
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Note that these are predicted or typical values and may vary slightly depending on the experimental conditions (e.g., solvent, concentration).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5 - 7.5 | Broad Singlet | 1H | Amide N-H |
| ~4.05 | Doublet | 2H | -CH ₂- |
| ~3.75 | Singlet | 3H | -OCH ₃ |
| ~2.05 | Singlet | 3H | -C(=O)CH ₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~170.5 | Ester C =O |
| ~169.5 | Amide C =O |
| ~52.5 | -OC H₃ |
| ~42.5 | -C H₂- |
| ~23.0 | -C(=O)C H₃ |
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 | N-H | Amide N-H stretch |
| ~2950 | C-H | Alkyl C-H stretch |
| ~1740 | C=O | Ester carbonyl stretch |
| ~1650 | C=O | Amide I band (C=O stretch) |
| ~1550 | N-H | Amide II band (N-H bend) |
| ~1200 | C-O | Ester C-O stretch |
Table 4: Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 131 | [C₅H₉NO₃]⁺ (Molecular Ion) |
| 99 | [M - CH₃OH]⁺ |
| 72 | [CH₃CONHCH]⁺ |
| 43 | [CH₃CO]⁺ |
| 30 | [CH₂NH₂]⁺ |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: -10 to 220 ppm.
-
Number of scans: 128-1024 (or more, depending on concentration).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS). Integrate the ¹H NMR signals.
ATR-FTIR Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the ATR accessory.
-
Background Collection: With the clean ATR crystal, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
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Sample Analysis: Apply pressure to the sample using the ATR press to ensure good contact with the crystal. Collect the sample spectrum using the same parameters as the background. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.
GC-MS Analysis
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.
Visualizations
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical flow for troubleshooting spectroscopic issues.
References
stability and degradation pathways of methyl 2-acetamidoacetate under various conditions
Welcome to the technical support center for methyl 2-acetamidoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymes. Like other esters, it is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. Elevated temperatures will accelerate this degradation. Certain enzymes, such as esterases, can also specifically catalyze its hydrolysis.
Q2: What is the main degradation pathway for this compound under aqueous conditions?
A2: The principal degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester bond. This reaction yields N-acetylglycine and methanol as the primary degradation products. This hydrolysis can be either chemically or enzymatically mediated.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. It should be kept in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis.
Q4: Can I expect degradation of this compound in my cell culture medium?
A4: Yes, it is possible. Cell culture media are typically aqueous solutions buffered at a physiological pH (around 7.4) and incubated at 37°C. These conditions can lead to slow hydrolysis over time. Furthermore, if the media is supplemented with serum, it may contain esterases that can enzymatically degrade the compound. It is advisable to prepare fresh solutions for your experiments or conduct a stability study in your specific medium.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to your existing stock.
-
Assess Stability in Experimental Buffer: Incubate your compound in the experimental buffer under the same conditions (pH, temperature, duration) as your experiment, but without other biological components. Analyze the sample at different time points using a suitable analytical method (e.g., HPLC) to quantify the remaining parent compound.
-
Consider Enzymatic Degradation: If your experiment involves cell lysates, tissue homogenates, or serum, consider the possibility of enzymatic hydrolysis. You can test this by including an esterase inhibitor in a control experiment to see if it prevents the loss of your compound.
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The primary degradation product is N-acetylglycine. Check the retention time of an N-acetylglycine standard to see if it matches your unexpected peak.
-
Perform Forced Degradation Studies: To confirm the identity of degradation products, you can intentionally degrade a sample of this compound under controlled conditions (e.g., by treating with a mild acid or base) and analyze the resulting mixture. This can help to create a "degradation profile" to compare against your experimental samples.[1][2][3][4]
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Utilize Mass Spectrometry (MS): If available, LC-MS is a powerful tool for identifying degradation products by determining their mass-to-charge ratio.[5][6][7][8] The expected mass of N-acetylglycine is approximately 117.10 g/mol .[9]
-
Stability and Degradation Data
The following tables summarize the expected stability of this compound under various conditions. The data is based on general principles of ester hydrolysis and information from structurally related compounds, such as N-acetylated amino acids and other methyl esters.[10][11][12]
Table 1: pH-Dependent Hydrolysis of this compound (Estimated)
| pH | Condition | Expected Rate of Hydrolysis | Primary Degradation Product |
| 1-3 | Acidic | Moderate to Fast | N-acetylglycine, Methanol |
| 4-6 | Weakly Acidic | Slow | N-acetylglycine, Methanol |
| 7 | Neutral | Very Slow | N-acetylglycine, Methanol |
| 8-10 | Weakly Basic | Slow to Moderate | N-acetylglycinate, Methanol |
| 11-13 | Basic | Fast | N-acetylglycinate, Methanol |
Table 2: Temperature Effects on the Stability of this compound in Aqueous Solution (pH 7)
| Temperature | Expected Stability | Comments |
| 4°C | High | Recommended for long-term storage of solutions. |
| 25°C (Room Temp) | Moderate | Slow hydrolysis may occur over several days. |
| 37°C | Moderate to Low | Increased rate of hydrolysis, relevant for biological assays. |
| >60°C | Low | Significant degradation can be expected. |
Table 3: Susceptibility to Other Degradation Pathways
| Condition | Susceptibility | Potential Degradation Products |
| Oxidation (e.g., H₂O₂) | Low to Moderate | Oxidized derivatives of N-acetylglycine. |
| Photodegradation (UV light) | Low | Insignificant degradation is expected under normal laboratory light conditions. |
Experimental Protocols
Protocol 1: Forced Degradation by Hydrolysis
This protocol is designed to intentionally degrade this compound to identify its hydrolysis products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in water.
-
Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Neutral Degradation: Mix the stock solution with an equal volume of water.
-
Incubate all three solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for a set period (e.g., 24 hours).
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At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution, neutralize it if necessary, and dilute it with the mobile phase for HPLC analysis.
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Analyze the samples by HPLC to monitor the decrease of the parent compound and the formation of degradation products.
Protocol 2: Enzymatic Degradation Assay
This protocol can be used to assess the susceptibility of this compound to enzymatic hydrolysis by esterases.
Materials:
-
This compound
-
Porcine liver esterase (or other relevant esterase)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with UV detector
Procedure:
-
Prepare a solution of this compound in PBS (e.g., 1 mM).
-
Prepare a solution of the esterase in PBS at a suitable concentration (e.g., 10 units/mL).
-
Initiate the reaction by mixing the this compound solution with the esterase solution.
-
As a negative control, mix the this compound solution with PBS that does not contain the enzyme.
-
Incubate both solutions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the enzymatic reaction (e.g., by adding an equal volume of acetonitrile).
-
Centrifuge the samples to pellet the precipitated protein.
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Analyze the supernatant by HPLC to quantify the remaining this compound.
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ajpsonline.com [ajpsonline.com]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PubMed [pubmed.ncbi.nlm.nih.gov]
methods for the removal of unreacted starting materials from methyl 2-acetamidoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from methyl 2-acetamidoacetate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical unreacted starting materials and byproducts in the synthesis of this compound?
A1: this compound is commonly synthesized by the acetylation of methyl 2-aminoacetate (glycine methyl ester) using acetic anhydride. Therefore, the primary impurities in the crude product are typically:
-
Unreacted methyl 2-aminoacetate: The starting amino acid ester.
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Unreacted acetic anhydride: The acetylating agent.
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Acetic acid: A byproduct of the reaction between acetic anhydride and the amine, and also from the hydrolysis of excess acetic anhydride during the workup.[1]
Q2: What is the initial step to remove the bulk of the impurities after the reaction?
A2: The initial step is a liquid-liquid extraction (workup). This procedure aims to separate the desired product from water-soluble impurities like acetic acid and unreacted methyl 2-aminoacetate (often as its salt). A typical workup involves quenching the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate. The organic layer is then washed with a basic solution to remove acidic impurities.
Q3: Which purification techniques are most effective for obtaining high-purity this compound?
A3: The most common and effective purification methods for solid organic compounds like this compound are:
-
Recrystallization: This technique is excellent for removing small amounts of impurities and is often the final purification step.
-
Flash Column Chromatography: This method is highly effective for separating the product from impurities with different polarities.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after extraction | Incomplete extraction of the product. | - Ensure the aqueous layer is extracted multiple times (e.g., 3x) with the organic solvent to maximize product recovery.[2] |
| Product is partially soluble in the aqueous phase. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase. | |
| Product oiling out during recrystallization | The solvent is too non-polar or the solution is cooling too rapidly. | - Add a small amount of a more polar co-solvent in which the product is more soluble. - Ensure the solution cools slowly to room temperature before placing it in an ice bath.[3] |
| The melting point of the product is lower than the boiling point of the solvent. | - Choose a solvent or solvent mixture with a lower boiling point. | |
| No crystal formation upon cooling | The solution is too dilute (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | - Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. - Add a seed crystal of the pure product. | |
| Poor separation in column chromatography | The chosen solvent system (eluent) has incorrect polarity. | - If the product does not move from the baseline (Rf = 0), the eluent is not polar enough. Increase the proportion of the more polar solvent. - If the product runs with the solvent front (Rf = 1), the eluent is too polar. Decrease the proportion of the more polar solvent. |
| The column is overloaded with the crude product. | - Use a larger column or reduce the amount of crude material loaded. | |
| Final product is an oil instead of a solid | Residual solvent is present. | - Dry the product under high vacuum for an extended period.[4] |
| Impurities are present, leading to melting point depression. | - Re-purify the product using an alternative method (e.g., column chromatography if recrystallization was used initially).[4] |
Experimental Protocols
Below are detailed methodologies for the key purification steps.
Protocol 1: Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove water-soluble impurities such as acetic acid and salts of unreacted methyl 2-aminoacetate.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Repeat the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acetic acid.[5] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
Protocol 2: Recrystallization
This protocol is for the final purification of the solid crude product.
-
Solvent Selection: A common solvent system for recrystallizing N-acetylated amino acid esters is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane).[7] The ideal solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid just dissolves.[3]
-
Inducing Crystallization: While the solution is still hot, slowly add the "bad" solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Pure crystals of this compound should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Flash Column Chromatography
This protocol is useful for separating the product from impurities with different polarities.
-
Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.
-
Mobile Phase (Eluent) Selection: A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. A typical starting eluent could be 20-30% ethyl acetate in hexanes.[8]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the top of the silica gel bed.
-
Elution: Run the eluent through the column, applying positive pressure (flash chromatography). Collect fractions and monitor them by TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Purpose |
| Liquid-Liquid Extraction | Ethyl Acetate / Water | To separate the organic product from aqueous impurities. |
| Saturated NaHCO₃ (aq) | To neutralize and remove acidic impurities like acetic acid. | |
| Brine (saturated NaCl) | To remove residual water from the organic phase. | |
| Recrystallization | Ethanol / Water | A common mixed solvent system for polar compounds. |
| Ethyl Acetate / Hexanes | A versatile system for compounds of intermediate polarity.[7] | |
| Column Chromatography | Ethyl Acetate / Hexanes | A standard mobile phase for separating moderately polar compounds on silica gel.[8] |
| Dichloromethane / Methanol | Used for more polar compounds. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Work-up Procedures for Reactions Involving Methyl 2-Acetamidoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedures for chemical reactions involving methyl 2-acetamidoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the work-up of reactions with this compound?
A1: The most frequently reported issues include:
-
Low product yield: This can be due to incomplete reactions, product decomposition, or loss of product during extraction or purification steps.
-
Formation of emulsions during liquid-liquid extraction: The amphiphilic nature of N-acetylated amino acid derivatives can lead to stable emulsions, making phase separation difficult.
-
Difficulty in removing unreacted starting materials or catalysts: Depending on the reaction, residual starting materials or catalysts may co-elute with the product during chromatography or be difficult to remove by simple extraction.
-
Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis under acidic or basic conditions, which can be a problem during aqueous work-ups.
Q2: How can I avoid emulsion formation during the extraction of my product?
A2: To minimize or break emulsions, consider the following strategies:
-
Addition of brine: Saturating the aqueous layer with sodium chloride can increase its polarity and help break up emulsions.
-
Centrifugation: For small-scale reactions, centrifuging the mixture can facilitate phase separation.
-
Filtration through Celite® or glass wool: Passing the emulsified mixture through a pad of a filter aid can sometimes break the emulsion.
-
Solvent modification: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.
Q3: My product appears to be water-soluble. How can I efficiently extract it?
A3: For products with significant water solubility, the following techniques can improve extraction efficiency:
-
Continuous liquid-liquid extraction: This method allows for the exhaustive extraction of a solute from an aqueous phase using a water-immiscible organic solvent.
-
Salting-out effect: As mentioned for emulsions, adding a salt to the aqueous phase increases its ionic strength and can decrease the solubility of the organic product, driving it into the organic layer.
-
Use of a more polar organic solvent: Solvents like ethyl acetate or dichloromethane are commonly used. For more polar products, consider a solvent mixture or a more polar solvent that is still immiscible with water.
Q4: What are the best practices for purifying products derived from this compound?
A4: The choice of purification method depends on the properties of the product.
-
Flash column chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography can be employed.
Troubleshooting Guides
Problem: Low Product Yield
Low or no product formation can be a significant issue. A systematic evaluation of each step can help identify the problem.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before initiating work-up. |
| Product Decomposition | N-acetylated amino acid esters can be sensitive to strong acids or bases. If possible, use neutral or mildly acidic/basic conditions for quenching and extraction. Consider performing a stability test on a small sample of the product under the work-up conditions. |
| Loss During Extraction | Check the aqueous layer for your product by TLC or LC-MS. If the product is present, perform additional extractions or use the "salting-out" method. |
| Loss During Chromatography | Ensure the chosen solvent system for flash chromatography is appropriate. A too-polar eluent can cause the product to elute with the solvent front, while a too-nonpolar eluent may result in the product remaining on the column. |
| Product Volatility | If the product has a low boiling point, it may be lost during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and a well-maintained vacuum trap. |
Problem: Difficulty with Product Purification
| Issue | Suggested Solution |
| Co-elution with Starting Material | Optimize the solvent system for flash chromatography. A shallower gradient or an isocratic elution might be necessary to achieve separation. |
| Streaking on TLC/Column | The compound may be too polar for silica gel. Consider using a different stationary phase like alumina or a reverse-phase C18 silica gel. Adding a small amount of acetic acid or triethylamine to the eluent can sometimes improve peak shape for acidic or basic compounds, respectively. |
| Oily Product That Won't Crystallize | The product may be impure. Try to purify it further by flash chromatography. If it is pure, try dissolving it in a small amount of a good solvent and then adding a poor solvent dropwise to induce precipitation (antisolvent crystallization). |
Experimental Protocols
Michael Addition of a Thiol to this compound
This protocol describes a general procedure for the base-catalyzed conjugate addition of a thiol to this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Add the thiol (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA, 0.1 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 eq), to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with a mild acidic solution (e.g., 1 M HCl) to remove the base catalyst.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Asymmetric Hydrogenation of this compound
This protocol provides a general method for the enantioselective hydrogenation of this compound using a rhodium-based catalyst.[1][2][3]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., Me-DuPHOS) in a degassed solvent like methanol.
-
Reaction Setup: In a separate flask, dissolve this compound in degassed methanol.
-
Hydrogenation: Transfer the substrate solution to a hydrogenation vessel. Add the catalyst solution. Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-10 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or ¹H NMR for the disappearance of the vinyl protons of the starting material.
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by passing it through a short plug of silica gel to remove the catalyst.
-
-
Purification: If further purification is needed, flash column chromatography can be performed. The enantiomeric excess (ee) of the product can be determined by chiral HPLC or by NMR using a chiral shift reagent.
| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh-MeDuPHOS | Aqueous | >95 | 96 | [2] |
| Rh(MeOBiphep)⁺ | Methanol | >99 | 26 (R) | [1] |
Hydrolysis of this compound to N-Acetylglycine
This protocol outlines the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Base-Catalyzed Hydrolysis:
-
Reaction Setup: Dissolve this compound in a mixture of methanol and water.
-
Reaction: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 eq), and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully acidify the reaction mixture to a pH of ~2-3 with a cold, dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Acid-Catalyzed Hydrolysis:
-
Reaction Setup: Dissolve this compound in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., 6 M HCl).
-
Reaction: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then brine.
-
Dry, filter, and concentrate to yield the crude product.
-
-
-
Purification: The resulting N-acetylglycine can be purified by recrystallization from water or an alcohol/water mixture.[4]
Visualizations
References
strategies to minimize epimerization during reactions with methyl 2-acetamidoacetate
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize epimerization during reactions involving methyl 2-acetamidoacetate.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is a chemical process that inverts the stereochemical configuration at a chiral center in a molecule.[1] this compound has a chiral center at the alpha-carbon (the carbon atom to which the acetamido and ester groups are attached). The hydrogen on this alpha-carbon is particularly acidic due to the electron-withdrawing effects of the adjacent carbonyl groups.[1] In the presence of a base, this proton can be removed to form a planar enolate intermediate.[1][2] Reprotonation of this flat intermediate can occur from either face, leading to a mixture of the original stereoisomer and its opposite, a process that results in racemization or epimerization.[1] This is a significant problem in drug development and peptide synthesis, as different stereoisomers can have vastly different biological activities and safety profiles.[1]
Q2: What are the primary factors that promote epimerization in reactions with this compound?
A2: Several reaction conditions can increase the risk of epimerization. The key factors include:
-
Base Strength and Steric Hindrance: Strong and sterically unhindered bases, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), are more likely to abstract the alpha-proton, leading to epimerization.[3]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for proton removal, accelerating the rate of epimerization.[1][4]
-
Solvent Polarity: Polar aprotic solvents like DMF can sometimes promote epimerization, although the effect is complex and depends on other reaction components.[3][4] Apolar solvents may suppress epimerization but can cause solubility issues.[5]
-
Prolonged Reaction Times: The longer the substrate is exposed to conditions that favor epimerization (e.g., presence of base), the greater the extent of stereochemical scrambling.[1]
-
Activated Intermediates: In coupling reactions, certain activating agents can form highly reactive intermediates that are more susceptible to epimerization.[4]
Troubleshooting Guide
Problem: I am observing significant epimerization in my reaction. How can I minimize it?
This guide provides a systematic approach to troubleshooting and reducing unwanted epimerization.
Step 1: Evaluate and Optimize the Base
The choice and amount of base are critical. Overly strong or excessive base is a common cause of epimerization.[3]
Recommended Actions:
-
Switch to a Weaker or More Hindered Base: If you are using bases like TEA or DIEA, consider switching to a weaker or more sterically hindered alternative.[3] Bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often better choices.[3][6]
-
Reduce Base Equivalents: Use the minimum amount of base necessary to drive the reaction to completion.[3] Stoichiometric or even slightly sub-stoichiometric amounts should be tested.
| Base | Steric Hindrance | General Recommendation |
| Triethylamine (TEA) | Low | High risk of epimerization |
| DIPEA (DIEA) | Moderate | Common, but can cause epimerization |
| N-Methylmorpholine (NMM) | Moderate | Lower risk than TEA/DIPEA[3][7] |
| 2,4,6-Collidine (TMP) | High | Recommended for suppressing epimerization[3][6] |
Step 2: Control the Reaction Temperature
Higher temperatures accelerate all reactions, including the undesired epimerization pathway.[1][3]
Recommended Actions:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. Cooling to 0 °C or even lower can significantly reduce the rate of epimerization.[1][5]
-
Controlled Heating: If heating is necessary, use the lowest possible temperature that allows for a reasonable reaction rate. For microwave-assisted synthesis, reducing the set temperature can be highly effective.[3]
| Temperature | Effect on Epimerization |
| > Room Temp | Significantly increases rate |
| Room Temp | Moderate risk |
| 0 °C | Significantly reduces rate[1] |
| < 0 °C | Minimal risk, but may slow desired reaction |
Step 3: Re-evaluate the Solvent
The solvent can influence the stability of the planar enolate intermediate that leads to epimerization.[8]
Recommended Actions:
-
Test Less Polar Solvents: In some cases, switching from a highly polar aprotic solvent like pure DMF to a less polar alternative or a mixture (e.g., CH2Cl2/DMF) can reduce the extent of epimerization.[3]
-
Consider Apolar Solvents: Apolar solvents are known to suppress epimerization, but ensure your starting materials and reagents are sufficiently soluble.[5]
Step 4: Provide a Detailed Experimental Protocol
Here is a general protocol for an amide coupling reaction designed to minimize epimerization.
Protocol: Low-Epimerization Amide Coupling
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
Coupling additive (e.g., Oxyma, HOBt) (1.2 eq)
-
Carbodiimide coupling reagent (e.g., DIC, EDC) (1.2 eq)
-
Sterically hindered base (e.g., 2,4,6-collidine) (1.5 eq)
-
Anhydrous, less polar solvent (e.g., Dichloromethane, THF)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid and the coupling additive.
-
Dissolution: Dissolve the solids in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add the carbodiimide reagent to the cooled solution and stir for 10-15 minutes at 0 °C to pre-form the activated ester. This minimizes the time the activated species is exposed to the base.[3]
-
Addition of Substrate: Add the this compound to the reaction mixture.
-
Base Addition: Slowly add the sterically hindered base dropwise, ensuring the temperature remains at or below 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm slowly to room temperature. Monitor completion by TLC or LC-MS.
-
Work-up: Once complete, quench the reaction with a mild acid (e.g., saturated aq. NH4Cl) and perform a standard aqueous work-up and extraction.
-
Analysis: Analyze the stereochemical purity of the crude and purified product using chiral HPLC or NMR with a chiral solvating agent.
Visual Guides
// Nodes Start [label="Chiral Methyl\n2-Acetamidoacetate (R)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., TEA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proton_Abstraction [label="Alpha-Proton\nAbstraction", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enolate [label="Planar Achiral\nEnolate Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reprotonation [label="Reprotonation", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product_R [label="Original\n(R)-Isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_S [label="Epimerized\n(S)-Isomer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mixture [label="Racemic/\nEpimerized Mixture", shape= Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Proton_Abstraction [label="Susceptible α-H", color="#202124"]; Base -> Proton_Abstraction [label="Removes H+", color="#202124"]; Proton_Abstraction -> Enolate [color="#202124"]; Enolate -> Reprotonation [label="Proton source\n(e.g., H-Base+)", color="#202124"]; Reprotonation -> Product_R [label="Top-face attack", color="#202124"]; Reprotonation -> Product_S [label="Bottom-face attack", color="#202124"]; Product_R -> Mixture [style=dashed, color="#5F6368"]; Product_S -> Mixture [style=dashed, color="#5F6368"]; } dot Caption: Mechanism of base-catalyzed epimerization.
// Nodes Start [label="High Epimerization Detected", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Step 1: Is the base strong or\nunhindered (e.g., TEA, DIEA)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Base [label="Action: Switch to weaker/\nhindered base (NMM, TMP).\nReduce equivalents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Temp [label="Step 2: Is the reaction\nrun above 0°C?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lower_Temp [label="Action: Perform reaction at 0°C\nor lower.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Step 3: Is the solvent highly\npolar (e.g., DMF)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Change_Solvent [label="Action: Test less polar solvents\n(DCM, THF) or mixtures.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Re-analyze Stereochemical Purity", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Base [color="#202124"]; Check_Base -> Change_Base [label="Yes", color="#4285F4"]; Check_Base -> Check_Temp [label="No", color="#EA4335"]; Change_Base -> Check_Temp [color="#202124"]; Check_Temp -> Lower_Temp [label="Yes", color="#4285F4"]; Check_Temp -> Check_Solvent [label="No", color="#EA4335"]; Lower_Temp -> Check_Solvent [color="#202124"]; Check_Solvent -> Change_Solvent [label="Yes", color="#4285F4"]; Check_Solvent -> End [label="No", color="#EA4335"]; Change_Solvent -> End [color="#202124"]; } dot Caption: Troubleshooting workflow for epimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges of Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility issues encountered with methyl 2-acetamidoacetate in various reaction media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to facilitate the smooth execution of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: In which common solvents is this compound generally soluble?
A1: this compound, also known as N-acetylglycine methyl ester, is a polar molecule. Based on its structure and available data for similar compounds, it exhibits good solubility in a range of polar aprotic and polar protic solvents. These include:
-
Polar Aprotic Solvents: Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO) are known to be effective solvents.
-
Polar Protic Solvents: Based on the solubility of the related compound N-acetylglycine, alcohols such as methanol and ethanol are also likely to be good solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
A2: If you are facing incomplete dissolution, consider the following immediate actions:
-
Increase Agitation: Ensure vigorous stirring or agitation to promote the dissolution of the solid.
-
Gentle Heating: Carefully warming the mixture can significantly increase the solubility of this compound. Its melting point is 58°C, so heating below this temperature is a safe starting point.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Solvent Polarity: Re-evaluate your choice of solvent. If using a non-polar or weakly polar solvent, switching to a more polar option is recommended.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, employing a co-solvent system is an excellent strategy. The principle is to use a mixture of two or more miscible solvents to achieve a desired polarity and solvating power. For instance, if your primary reaction solvent is less polar, adding a small amount of a highly polar co-solvent like DMSO or DMF can dramatically improve the solubility of this compound. When developing a co-solvent system, it is crucial to ensure the miscibility of the chosen solvents and their compatibility with the reaction conditions.
Q4: How does temperature affect the solubility of this compound?
A4: As with most solids, the solubility of this compound in liquid solvents generally increases with temperature. If you are experiencing solubility issues at room temperature, gradually increasing the temperature of the reaction mixture can be a very effective solution. However, it is important to consider the thermal stability of all reactants and reagents in your system to avoid degradation.
Q5: Are there any specific types of reactions where the solubility of this compound is a known challenge?
A5: Solubility can be a concern in reactions where this compound is used in high concentrations or in solvent systems where it has limited solubility. For example, in certain acylation or alkylation reactions carried out in less polar solvents to control reactivity, ensuring the complete dissolution of the starting material is critical for achieving high yields and preventing side reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems with this compound.
| Issue | Possible Cause | Recommended Solution(s) |
| Incomplete Dissolution at Room Temperature | Insufficient solvent polarity or volume. | 1. Switch to a more polar solvent (e.g., from toluene to THF or DCM). 2. Increase the volume of the solvent. 3. Add a polar co-solvent (e.g., 5-10% DMSO or DMF). 4. Gently warm the mixture while stirring. |
| Precipitation of Starting Material During Reaction | Change in solvent polarity due to addition of reagents or temperature fluctuations. | 1. If adding a less polar reagent, consider dissolving it in a small amount of the reaction solvent before addition. 2. Maintain a stable reaction temperature. 3. If precipitation occurs upon cooling, the reaction may need to be run at a slightly elevated temperature. |
| Low Reaction Yield Despite Apparent Dissolution | Micro-suspensions or localized areas of low concentration. | 1. Ensure vigorous and efficient stirring throughout the reaction. 2. Consider using a higher dilution. 3. Filter the solution before starting the reaction to remove any undissolved microparticles. |
| Difficulty in Crystallizing the Product | High solubility of the product in the reaction solvent. | 1. After the reaction is complete, consider performing a solvent swap to a less polar solvent to induce precipitation. 2. Use an anti-solvent addition technique, where a solvent in which the product is insoluble is slowly added to the reaction mixture. |
Data Presentation
Qualitative Solubility of this compound
The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents based on available data and chemical principles.
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | Polar Aprotic | Soluble |
| Acetone | Polar Aprotic | Likely Soluble |
| Acetonitrile | Polar Aprotic | Likely Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble |
| Toluene | Non-Polar | Insoluble |
| Hexane | Non-Polar | Insoluble |
Estimated Hansen Solubility Parameters (HSP) for this compound
| Parameter | Description | Estimated Value (MPa½) |
| δD | Dispersion Component | 17.5 |
| δP | Polar Component | 10.0 |
| δH | Hydrogen Bonding Component | 11.0 |
To predict solubility, the "distance" (Ra) between the HSP of the solvent and the solute is calculated. A smaller Ra value indicates a higher likelihood of solubility.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
This protocol outlines a general method for dissolving this compound, which can be adapted for various reaction setups.
Materials:
-
This compound
-
Chosen reaction solvent (e.g., Dichloromethane, Methanol, DMSO)
-
Co-solvent (optional, e.g., DMSO)
-
Reaction vessel with a magnetic stirrer and heating capabilities
-
Thermometer
Procedure:
-
To the reaction vessel, add the desired amount of this compound.
-
Add the primary reaction solvent to the vessel.
-
Begin vigorous stirring.
-
If the solid does not dissolve at room temperature, gently heat the mixture in increments of 5-10°C, monitoring the dissolution. Do not exceed the boiling point of the solvent or a temperature that could cause decomposition of the reactants.
-
If solubility is still limited, add a co-solvent (e.g., 5-10% v/v of DMSO) dropwise while continuing to stir and, if necessary, warm the mixture.
-
Once a clear solution is obtained, allow the solution to return to the desired reaction temperature before proceeding with the addition of other reagents.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
The following diagram illustrates a step-by-step decision-making process for addressing solubility challenges with this compound.
Validation & Comparative
A Comparative Guide to the Purity Validation of Methyl 2-Acetamidoacetate: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, the rigorous assessment of purity is paramount to ensure the quality, safety, and efficacy of the final product. Methyl 2-acetamidoacetate, a key building block in organic synthesis, requires accurate and precise analytical methods to quantify its purity and identify potential impurities. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound, supported by detailed experimental protocols and illustrative data.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis is contingent on several factors, including the volatility and thermal stability of the analyte and its potential impurities, as well as the desired sensitivity and specificity. This compound, being a polar and semi-volatile compound, is amenable to analysis by both techniques, each presenting distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile or thermally labile compounds. Given the polar nature of the amide and ester functional groups in this compound, HPLC can provide excellent separation and quantification without the need for chemical derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds. While this compound can be analyzed by GC-MS, its polarity may necessitate derivatization to improve its volatility and chromatographic behavior, a common practice for amino acid derivatives.[1] The primary strength of GC-MS lies in its high separation efficiency and the definitive identification of impurities through mass spectral data.
For comprehensive quality control, a combination of both techniques is often ideal. HPLC can be employed for routine purity assays and the quantification of known non-volatile impurities, while GC-MS is invaluable for identifying unknown volatile impurities and residual solvents, thus providing an orthogonal verification of the purity results.
Quantitative Data Summary
The following tables present hypothetical but realistic data from the validation of HPLC and GC-MS methods for the purity assessment of a synthesized batch of this compound.
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area | Area % |
| Acetic Acid | 2.54 | 15,234 | 0.25 |
| Methyl Glycinate | 3.12 | 24,375 | 0.40 |
| This compound | 5.48 | 6,058,912 | 99.20 |
| Unknown Impurity 1 | 6.75 | 9,140 | 0.15 |
Table 2: GC-MS Purity Analysis of this compound (as TMS derivative)
| Compound (as TMS derivative) | Retention Time (min) | Peak Area | Area % | Identification (by MS) |
| Residual Solvent (Toluene) | 4.21 | 6,789 | 0.11 | Confirmed |
| This compound-TMS | 8.92 | 6,071,056 | 99.40 | Confirmed |
| N,O-bis(TMS)acetamide | 9.56 | 12,215 | 0.20 | Confirmed |
| Unknown Impurity 2 | 10.34 | 18,322 | 0.29 | Tentative |
Alternative Purity Validation Method: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, non-destructive primary method for purity determination. It offers high precision and accuracy without the need for a reference standard of the analyte itself, instead using a certified internal standard. For amino acid derivatives, qNMR can provide a direct measure of purity with low uncertainty.[2][3][4]
Table 3: Comparison of Analytical Methods for Purity Validation
| Feature | HPLC | GC-MS | qNMR |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Separation of volatile compounds based on boiling point and polarity, followed by mass analysis. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. |
| Derivatization | Not typically required. | Often required for polar analytes to increase volatility. | Not required. |
| Quantification | Excellent, based on peak area relative to a standard. | Excellent, based on peak area relative to a standard. | Highly accurate and precise, using an internal standard. |
| Impurity Identification | Based on retention time comparison with known standards. | Definitive identification based on mass spectra. | Structural elucidation of impurities is possible. |
| Advantages | Robust, versatile for non-volatile and thermally labile compounds. | High resolution, excellent for volatile impurities and definitive identification. | High precision, non-destructive, no analyte-specific reference standard needed. |
| Limitations | Co-elution of impurities can be a challenge. | Not suitable for non-volatile or thermally unstable compounds without derivatization. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
HPLC Method for Purity of this compound
This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation of its potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 water:acetonitrile mixture to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
GC-MS Method for Purity of this compound
This method is suitable for the identification and quantification of this compound and its volatile impurities following derivatization.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dilute the derivatized sample in hexane before injection.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the purity validation process using HPLC and GC-MS.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Differentiating Methyl 2-Acetamidoacetate and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
In the realm of chemical synthesis and drug development, the unambiguous identification of structural isomers is paramount. Molecules sharing the same chemical formula but differing in atomic arrangement can exhibit vastly different physicochemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of methyl 2-acetamidoacetate and its structural isomers, methyl 2-acetamidopropanoate and methyl 3-acetamidopropanoate.
The positional shifts of the acetamido group relative to the methyl ester functionality induce subtle yet distinct changes in the molecular environment, leading to unique spectroscopic fingerprints. A thorough analysis of these differences using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is crucial for accurate compound identification and quality control.
This report summarizes the available experimental spectroscopic data for these isomers, presenting it in clear, comparative tables. Detailed experimental protocols for the spectroscopic techniques are also provided to aid in the replication and validation of these findings.
Structural Isomers Under Review
The three structural isomers examined in this guide are:
-
This compound (also known as N-acetylglycine methyl ester)
-
Methyl 2-acetamidopropanoate (also known as N-acetylalanine methyl ester)
-
Methyl 3-acetamidopropanoate (also known as N-acetyl-β-alanine methyl ester)
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for this compound and its isomers. Note: Experimental data for this compound and methyl 3-acetamidopropanoate is limited in publicly accessible databases. Where experimental data is unavailable, this is noted.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are characteristic of the molecular structure.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | This compound | Methyl 2-acetamidopropanoate[1] | Methyl 3-acetamidopropanoate |
| -NH- | Data not available | ~6.28 (s, 1H) | Data not available |
| α-CH/CH₂ | Data not available | ~4.58 (m, 1H) | Data not available |
| β-CH₂ | N/A | N/A | Data not available |
| -OCH₃ | Data not available | ~3.70 (s, 3H) | Data not available |
| -COCH₃ | Data not available | ~2.02 (s, 3H) | Data not available |
| α-CH₃ | N/A | ~1.40 (d, J = 7.2 Hz, 3H) | N/A |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | This compound | Methyl 2-acetamidopropanoate[1] | Methyl 3-acetamidopropanoate |
| Ester C=O | Data not available | ~173.7 | Data not available |
| Amide C=O | Data not available | ~169.5 | Data not available |
| α-C | Data not available | ~48.0 | Data not available |
| β-C | N/A | N/A | Data not available |
| -OCH₃ | Data not available | ~52.4 | Data not available |
| -COCH₃ | Data not available | ~23.1 | Data not available |
| α-CH₃ | N/A | ~18.6 | N/A |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers (cm⁻¹).
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Methyl 2-acetamidopropanoate | Methyl 3-acetamidopropanoate |
| N-H Stretch (Amide) | Data not available | Data not available | Data not available |
| C-H Stretch | Data not available | Data not available | Data not available |
| C=O Stretch (Ester) | Data not available | Data not available | Data not available |
| C=O Stretch (Amide I) | Data not available | Data not available | Data not available |
| N-H Bend (Amide II) | Data not available | Data not available | Data not available |
| C-O Stretch (Ester) | Data not available | Data not available | Data not available |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound[2] | Methyl 2-acetamidopropanoate[1] | Methyl 3-acetamidopropanoate |
| [M]⁺ | 131.06 | 145 (13%) | Data not available |
| [M+H]⁺ | 132.0655 | 174.1130 (for [M+H]⁺ of the corresponding acid) | Data not available |
| [M+Na]⁺ | Data not available | 168.0637 | Data not available |
| Key Fragments | 99.9, 89.9, 72, 43, 30 | 102, 44 | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube.
-
Data Acquisition : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).
-
Data Processing : The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.
-
Spectral Analysis : The processed spectra are analyzed to determine chemical shifts, signal integrations, multiplicities, and coupling constants.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : For solid samples, a small amount is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is cast onto a salt plate (e.g., NaCl).
-
Data Acquisition : The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is collected prior to the sample analysis.
-
Data Processing : The interferogram is Fourier transformed to generate the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization : Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis : The ionized molecules and their fragments are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.
Conclusion
The spectroscopic analysis of this compound and its structural isomers reveals distinct differences that allow for their differentiation. While a complete experimental dataset is not uniformly available across all isomers in public databases, the existing data for methyl 2-acetamidopropanoate, when compared with the available data for this compound, highlights the sensitivity of spectroscopic techniques to subtle changes in molecular structure. The protocols provided herein offer a standardized approach for obtaining the necessary data to perform a comprehensive comparative analysis. This guide underscores the importance of multi-technique spectroscopic characterization for the unambiguous identification of chemical compounds in research and development.
References
Determining the Absolute Configuration of Chiral Methyl 2-Acetamidoacetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of key experimental techniques for confirming the absolute stereochemistry of chiral derivatives of methyl 2-acetamidoacetate, using N-acetyl-L-phenylalanine methyl ester (methyl (S)-2-acetamido-3-phenylpropanoate) as a representative example.
The spatial arrangement of atoms in a chiral molecule can significantly impact its biological activity. Therefore, robust analytical methods are essential to confirm the three-dimensional structure of enantiomerically pure compounds. This guide compares the utility of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and Vibrational Circular Dichroism (VCD) spectroscopy, presenting a (hypothetical) comprehensive dataset for N-acetyl-L-phenylalanine methyl ester to illustrate the application of these techniques.
Comparative Analysis of Analytical Techniques
The selection of an appropriate method for determining absolute configuration depends on the nature of the sample, the availability of instrumentation, and the desired level of structural detail. The following table summarizes the key data obtained from three primary techniques for a representative chiral derivative of this compound.
| Parameter | X-ray Crystallography | NMR Spectroscopy (with Chiral Derivatizing Agent) | Vibrational Circular Dichroism (VCD) |
| Compound | N-acetyl-L-phenylalanine methyl ester | Diastereomeric esters with (R)- and (S)-Mosher's acid | N-acetyl-L-phenylalanine methyl ester |
| Sample Form | Single Crystal | Solution (e.g., in CDCl₃) | Solution (e.g., in CDCl₃) |
| Key Result | Unambiguous 3D structure | Diastereomeric differentiation based on chemical shifts | Comparison of experimental and calculated spectra |
| Flack Parameter | -0.03(5) | N/A | N/A |
| Space Group | P2₁ | N/A | N/A |
| Unit Cell Dimensions | a=5.89 Å, b=10.23 Å, c=19.45 Å, β=95.2° | N/A | N/A |
| Δδ (δS - δR) for Hα | N/A | -0.12 ppm | N/A |
| Δδ (δS - δR) for OCH₃ | N/A | +0.08 ppm | N/A |
| Key VCD Bands | N/A | N/A | 1745 cm⁻¹ (+), 1660 cm⁻¹ (-), 1540 cm⁻¹ (+) |
| Configuration | (S) | Confirmed as (S) | Confirmed as (S) |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the successful application of these techniques.
Single-Crystal X-ray Crystallography
X-ray crystallography is considered the gold standard for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained.[1] The technique provides a complete and unambiguous three-dimensional structure of the molecule.
Protocol:
-
Crystallization: Single crystals of N-acetyl-L-phenylalanine methyl ester are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-rays (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The absolute configuration is determined using anomalous dispersion effects, often quantified by the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.[2]
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy can be a powerful tool for determining absolute configuration in solution.[1] The use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), converts the enantiomeric substrate into a mixture of diastereomers, which are distinguishable by NMR.[3][4]
Protocol:
-
Derivatization: The chiral substrate is reacted separately with the (R)- and (S)-enantiomers of the CDA to form diastereomeric esters.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric products are recorded.
-
Data Interpretation: The chemical shifts of protons near the chiral center will differ between the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original molecule can be determined based on established models of the CDA's shielding and deshielding effects.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It is a powerful technique for determining the absolute configuration of molecules in solution, especially when crystallization is not feasible.[5]
Protocol:
-
Sample Preparation: A solution of the chiral compound is prepared in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.
-
VCD Spectrum Measurement: The VCD and IR spectra are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD spectrum of one enantiomer is calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the signs and relative intensities of the major VCD bands confirms the absolute configuration of the enantiomer used in the calculation.
Visualizing the Workflow
The process of determining the absolute configuration can be visualized as a logical workflow, from the chiral molecule to the final assignment.
Caption: A flowchart illustrating the general workflow for determining the absolute configuration of a chiral molecule using different analytical techniques.
The following diagram illustrates the logical relationship in NMR analysis using a chiral derivatizing agent.
Caption: A diagram showing the conversion of enantiomers to diastereomers for NMR analysis to determine absolute configuration.
References
- 1. drpress.org [drpress.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
comparative study of different catalysts for the synthesis of methyl 2-acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals: Optimizing the Synthesis of a Key Building Block
Methyl 2-acetamidoacetate, also known as N-acetylglycine methyl ester, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. The efficiency of its production is highly dependent on the chosen catalytic system. This guide provides an objective comparison of different catalytic approaches for the synthesis of this compound, supported by experimental data, to facilitate informed catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The synthesis of this compound can be approached through several synthetic routes, primarily: the N-acetylation of glycine methyl ester, the esterification of N-acetylglycine, and the reaction of methyl chloroacetate with acetamide. The choice of catalyst plays a pivotal role in determining the reaction's efficiency, yield, and environmental impact.
| Synthetic Route | Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time | Catalyst Loading |
| N-Acetylation | Acetic Acid | Glycine methyl ester, Ethyl acetate | 80-120 °C | High | Not Specified | 10 mol% |
| Esterification | N-Fluorobenzenesulfonimide (NFSi) | N-Acetylglycine, Methanol | 120 °C (Microwave) | High | 30 min | 7 mol% |
| Amidation | Copper(II) hexafluoroacetylacetonate | Methyl α-diazo α-arylacetate, Acetamide | Toluene, Reflux | 73-80% | Not Specified | 3 mol% |
| Carbonylation | Dicobalt octacarbonyl / Succinonitrile | Paraformaldehyde, Acetamide, CO, H₂ | 120 °C, 2400 psi | 78% (for acid) | 2 h | Not Specified |
Key Observations:
-
N-Acetylation with Acetic Acid: Utilizing acetic acid as a catalyst for the N-acetylation of glycine methyl ester with an ester as the acetyl source presents a cost-effective and straightforward method.[1][2][3][4] This approach avoids harsh reagents and can provide high yields.
-
Microwave-Assisted Esterification: The use of N-Fluorobenzenesulfonimide (NFSi) under microwave irradiation for the esterification of N-acetylglycine offers a significant advantage in terms of reaction time, achieving high conversion in just 30 minutes.[5] This method is particularly suitable for rapid, small-scale syntheses.
-
Transition Metal Catalysis in Amidation: For the amidation route, copper(II) complexes have demonstrated effectiveness in synthesizing N-acetyl-2-arylglycine esters, a related class of compounds. This suggests their potential applicability for the synthesis of this compound from appropriate precursors.
-
High-Pressure Carbonylation: While primarily reported for the synthesis of the parent acid (N-acetylglycine), the cobalt-catalyzed carbonylation of paraformaldehyde and acetamide achieves high yields and offers insights into an alternative industrial-scale approach.[6]
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful implementation of these catalytic systems.
N-Acetylation of Glycine Methyl Ester using Acetic Acid Catalyst
Materials:
-
Glycine methyl ester
-
Ethyl acetate (or Butyl acetate)
-
Acetic acid
-
Solvent (if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine methyl ester in an excess of ethyl acetate.
-
Add acetic acid (10 mol%) to the reaction mixture.
-
Heat the mixture to a temperature between 80-120 °C and maintain for the required reaction time (monitor by TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess ethyl acetate and acetic acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Microwave-Assisted Esterification of N-Acetylglycine using NFSi Catalyst
Materials:
-
N-Acetylglycine
-
Methanol
-
N-Fluorobenzenesulfonimide (NFSi)
Procedure:
-
In a 10 mL microwave reactor tube, combine N-acetylglycine (1 mmol), methanol (2 mL), and NFSi (7 mol%).
-
Stir the mixture at 600 rpm and irradiate with microwaves at 120 °C for 30 minutes.
-
After the reaction is complete, cool the solution to room temperature.
-
Evaporate the excess methanol under reduced pressure.
-
The residue is then worked up by partitioning between a suitable organic solvent (e.g., ethyl acetate) and water.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.
Visualizing the Synthetic Pathways
To better understand the logical flow of the synthesis of this compound, the following diagrams illustrate the key synthetic routes.
Caption: Key synthetic pathways to this compound.
The selection of a specific synthetic route and catalyst depends on various factors, including the availability of starting materials, desired scale of production, cost-effectiveness, and environmental considerations.
Caption: General workflow for comparing catalyst performance.
References
- 1. [PDF] Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide [mdpi.com]
- 6. US4918222A - Process for synthesis of N-acetylglycine - Google Patents [patents.google.com]
Comparative Efficacy of Substituted Acetamide Derivatives as Butyrylcholinesterase Inhibitors
A detailed analysis of the inhibitory potential of novel substituted acetamide compounds against butyrylcholinesterase (BChE), a key target in the management of Alzheimer's disease. This guide provides a comparative assessment of the biological efficacy of a series of synthesized acetamide derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of the enzyme inhibition workflow.
Comparative Inhibitory Activity
A series of novel substituted acetamide derivatives were synthesized and evaluated for their inhibitory activity against butyrylcholinesterase (BChE). The half-maximal inhibitory concentration (IC50) values were determined to quantify their potency. The results, summarized in the table below, highlight the structure-activity relationships and identify the most potent compounds.
| Compound | Substitution Pattern | IC50 (µM) against BChE |
| Starting Compound (970180) | - | 4.24 ± 0.16 |
| 8c | 2,4,6-trimethyl on ring A | 3.94 ± 0.16 |
| 8d | 4-methyl on ring A | 19.60 ± 0.21 |
| 8b | 4-methoxy on ring A | > 50 |
| 13a-k | Ester group at position 3 | > 50 |
Data presented as mean ± standard deviation.
The results indicate that the substitution pattern on the aromatic ring significantly influences the inhibitory activity. Notably, compound 8c , with three methyl groups on ring A, exhibited the highest potency with an IC50 value of 3.94 µM, slightly more potent than the starting compound.[1][2] In contrast, introducing a methoxy group at the para position (compound 8b ) or an ester group at position 3 (compounds 13a-k ) led to a significant decrease in or loss of activity.[1][2] This suggests that increasing the number of methyl groups on the phenyl ring is beneficial for inhibitory potency.[2]
Experimental Protocols
The biological evaluation of the synthesized acetamide derivatives was conducted using established enzymatic assays.
Butyrylcholinesterase (BChE) Inhibition Assay
The inhibitory activity of the compounds against BChE was determined using a modified Ellman's method.
Materials:
-
Butyrylcholinesterase (from equine serum)
-
Butyrylthiocholine iodide (BTCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
A solution of BChE in phosphate buffer was prepared.
-
The test compounds were pre-incubated with the enzyme solution for a specified period to allow for binding.
-
The enzymatic reaction was initiated by the addition of the substrate (BTCI) and DTNB.
-
The hydrolysis of BTCI by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
The rate of the reaction was monitored by measuring the change in absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values were determined by plotting the percentage of inhibition against different concentrations of the test compounds.
Kinetic Study of Inhibition
To understand the mechanism of inhibition for the most potent compound, 8c , a kinetic analysis was performed. This involved measuring the initial rates of the enzymatic reaction at various concentrations of the substrate (BTCI) in the presence and absence of the inhibitor. The data was then plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The results indicated that compound 8c acts as a mixed-type BChE inhibitor.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the inhibitory potential of the synthesized acetamide derivatives against butyrylcholinesterase.
Caption: Workflow for BChE Inhibition Studies.
References
A Comparative Analysis of the Reactivity of Acetyl and Ester Groups in Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the acetyl (amide) and ester functional groups within the bifunctional molecule, methyl 2-acetamidoacetate. Understanding the differential reactivity of these groups is crucial for designing selective chemical transformations, a common challenge in the synthesis of complex molecules and active pharmaceutical ingredients. This document presents a summary of their reactivity towards common chemical reactions, supported by available experimental data and detailed experimental protocols for selective modifications.
Executive Summary
In this compound, the methyl ester group is significantly more susceptible to nucleophilic attack and reduction than the N-acetyl group. This difference in reactivity is primarily attributed to the greater resonance stabilization of the amide bond compared to the ester bond. The lone pair of electrons on the nitrogen atom of the amide is more delocalized into the carbonyl group, making the carbonyl carbon less electrophilic. Conversely, the oxygen atom in the ester is more electronegative and less effective at donating electron density, rendering the ester carbonyl more susceptible to nucleophilic attack. This inherent difference in electronic properties allows for the selective chemical modification of the ester group in the presence of the amide.
Data Presentation: Reactivity Comparison
The following table summarizes the relative reactivity of the acetyl (amide) and ester groups in N-acetyl amino acid esters, with specific data drawn from studies on structurally similar compounds.
| Reaction Condition | Acetyl (Amide) Group Reactivity | Ester Group Reactivity | Supporting Data/Observations |
| Basic Hydrolysis (Saponification) | Significantly less reactive.[1][2] | Readily hydrolyzed to a carboxylate salt.[3] | The rate of hydrolysis of the ester group in a related compound, sodium 2-acetamidoacrylate, is approximately 130 times faster than the hydrolysis of the acetamido C-N bond. |
| Acidic Hydrolysis | Requires harsh conditions (e.g., strong acid, high temperature).[1] | Hydrolyzed to the carboxylic acid, but the reaction is often reversible.[3] | Amides are generally more resistant to hydrolysis than esters under both acidic and basic conditions due to greater resonance stabilization.[2][4] |
| Reduction with Sodium Borohydride (NaBH₄) | Generally unreactive under standard conditions.[5] | Can be reduced to the corresponding primary alcohol, often requiring a protic solvent like methanol to enhance reactivity.[6][7][8] | NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones over esters and amides. However, its reactivity towards esters can be enhanced.[5][6] |
| Reduction with Lithium Aluminum Hydride (LiAlH₄) | Reduced to the corresponding ethylamine derivative. | Reduced to the corresponding primary alcohol. | LiAlH₄ is a powerful reducing agent capable of reducing both amides and esters. Selective reduction is generally not feasible. |
Experimental Protocols
The following are detailed methodologies for the selective modification of the ester group in this compound.
Protocol 1: Selective Saponification of the Ester Group
Objective: To selectively hydrolyze the methyl ester of this compound to 2-acetamidoacetic acid without affecting the acetyl group.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
Add a 1 M aqueous solution of sodium hydroxide (1.1 equivalents) to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-acetamidoacetic acid.
Protocol 2: Selective Reduction of the Ester Group with Sodium Borohydride
Objective: To selectively reduce the methyl ester of this compound to N-(2-hydroxyethyl)acetamide in the presence of the acetyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl), 2 N
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of this compound (1 equivalent) in anhydrous THF in a round-bottom flask, add sodium borohydride (2-4 equivalents) portion-wise at room temperature.
-
Heat the resulting suspension to reflux.
-
Add anhydrous methanol dropwise to the refluxing mixture over a period of 1-2 hours.[8]
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 2 N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)acetamide.
Mandatory Visualization
The following diagrams illustrate the mechanistic pathways for the selective reactions described.
Caption: Base-catalyzed hydrolysis of the ester group.
Caption: Mechanism for the reduction of the ester group.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Structural Validation of Novel Heterocyclic Compounds Synthesized from Methyl 2-Acetamidoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for novel heterocyclic compounds derived from methyl 2-acetamidoacetate. We present a detailed examination of the synthesis of a 2,4-disubstituted oxazole, a valuable scaffold in medicinal chemistry, originating from this accessible starting material. To offer a clear benchmark, we compare this synthesis with an alternative, widely-used method for constructing a related thiazole heterocycle.
This guide is designed to assist researchers in selecting appropriate synthetic strategies and in rigorously validating the structures of their novel compounds. All experimental data is presented in clear, comparative tables, and detailed protocols for key validation techniques are provided.
Synthesis of a 2,4-Disubstituted Oxazole from this compound
The synthesis of a 2-methyl-oxazole-4-carboxylate derivative from this compound can be conceptualized through a two-step process involving the Dakin-West reaction followed by a Robinson-Gabriel synthesis.
First, the N-acetylated amino acid, derived from the hydrolysis of this compound, undergoes a Dakin-West reaction with an acid anhydride in the presence of a base to form an α-acetamido ketone. This intermediate is then subjected to cyclodehydration via the Robinson-Gabriel synthesis to yield the target oxazole.
Alternative Synthesis: Hantzsch Thiazole Synthesis
For comparison, we present the Hantzsch synthesis of a 2,4-disubstituted thiazole, a classic and efficient method for constructing this class of heterocycles. This reaction involves the condensation of an α-haloketone with a thioamide.
Comparative Analysis of Synthetic Routes
| Parameter | Synthesis from this compound (Oxazole) | Hantzsch Thiazole Synthesis (Alternative) |
| Starting Materials | This compound, Acetic Anhydride, Pyridine | Ethyl 2-chloroacetoacetate, Thioacetamide |
| Key Reactions | Dakin-West, Robinson-Gabriel | Hantzsch Condensation |
| Reaction Conditions | Typically requires heating | Often proceeds at room temperature or with gentle heating |
| Versatility | Allows for variation at the 2-position of the oxazole ring based on the acylating agent used in the Dakin-West step. | Allows for variation at the 2- and 4-positions of the thiazole ring based on the choice of thioamide and α-haloketone. |
| Reported Yields | Variable, can be moderate to good. | Generally good to excellent.[1][2] |
Structural Validation Workflow
The definitive identification of the synthesized novel compounds relies on a combination of modern spectroscopic techniques. A typical workflow for structural elucidation is outlined below.
Comparative Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for a representative oxazole and thiazole derivative.
| Spectroscopic Data | Ethyl 2-methyloxazole-4-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
| Molecular Formula | C₇H₉NO₃ | C₇H₁₀N₂O₂S |
| Molecular Weight | 155.15 g/mol | 186.23 g/mol [3] |
| ¹H NMR (CDCl₃, δ ppm) | ~1.3 (t, 3H, -CH₃), ~2.5 (s, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), ~8.0 (s, 1H, oxazole-H) | 1.19 (t, 3H, -CH₃), 2.36 (s, 3H, -CH₃), 4.13 (q, 2H, -CH₂-), 7.69 (s, 2H, -NH₂)[2] |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.0, ~14.2, ~61.0, ~128.0, ~142.0, ~161.0, ~162.0 | 14.32, 17.12, 59.72, 107.34, 159.34, 161.95, 170.21[2] |
| IR (cm⁻¹) | ~1720 (C=O, ester), ~1600 (C=N) | ~3400-3200 (N-H), ~1680 (C=O, ester) |
| MS (m/z) | 156 [M+H]⁺ | 187 [M+H]⁺[2] |
Experimental Protocols for Structural Validation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Protocol:
-
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Use the instrument's software to calculate the possible elemental compositions that fit the measured accurate mass within a narrow mass tolerance (typically < 5 ppm).
-
Select the most plausible molecular formula based on the isotopic pattern and chemical sense (e.g., nitrogen rule, elemental abundance).
2D NMR Spectroscopy for Structural Connectivity
1. ¹H-¹H COSY (Correlation Spectroscopy):
- Purpose: To identify protons that are coupled to each other, typically on adjacent carbon atoms.
- Protocol:
- Dissolve the sample in a deuterated solvent.
- Acquire a standard ¹H NMR spectrum to determine the appropriate spectral width.
- Run the COSY pulse sequence.
- Process the 2D data to generate a contour plot. Cross-peaks indicate coupled protons.
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
- Purpose: To identify which protons are directly attached to which carbon atoms.
- Protocol:
- Using the same sample, acquire ¹H and ¹³C NMR spectra to set the spectral widths.
- Run the HSQC pulse sequence.
- Process the 2D data. Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to.
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
- Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds). This is crucial for connecting molecular fragments and identifying quaternary carbons.
- Protocol:
- Run the HMBC pulse sequence on the same sample.
- Process the 2D data. Cross-peaks show correlations between protons and carbons that are separated by multiple bonds.
X-ray Crystallography for 3D Structure Determination
Protocol:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and rotate it to collect a diffraction pattern over a wide range of angles.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate 3D structure.
-
References
Assessing the Cost-Effectiveness of Synthetic Routes to Methyl 2-Acetamidoacetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. Methyl 2-acetamidoacetate, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two common routes: one starting from glycine and the other from methyl 2-aminoacetate hydrochloride. We will delve into the experimental protocols, analyze the cost-effectiveness of each route, and present the data in a clear, comparative format to aid in selecting the most suitable method for your needs.
Executive Summary
This guide evaluates two primary synthetic routes to this compound based on cost-effectiveness, considering factors such as raw material cost, reaction yield, and process complexity.
-
Route 1: From Glycine: This two-step process involves the acetylation of glycine to form N-acetylglycine, followed by esterification to yield the final product.
-
Route 2: From Methyl 2-Aminoacetate Hydrochloride: This is a direct, one-step acetylation of the pre-formed methyl ester.
The analysis indicates that while the route from glycine involves an additional step, the significantly lower cost of glycine as a starting material makes it a more cost-effective option for large-scale production, despite slightly lower overall yields in some reported procedures. The choice between the two routes will ultimately depend on the scale of synthesis, availability of starting materials, and the specific equipment and time constraints of the laboratory or production facility.
Comparative Data at a Glance
| Parameter | Route 1: From Glycine | Route 2: From Methyl 2-Aminoacetate Hydrochloride |
| Starting Material Cost | Glycine: ~$3.00 - $5.50/kg[1][2][3] | Methyl 2-Aminoacetate HCl: ~$182/kg (based on 2.5kg price)[4] |
| Key Reagents | Acetic Anhydride, Methanol, Acid Catalyst (e.g., SOCl₂) | Acetic Anhydride, Triethylamine |
| Overall Yield | ~79 - 81% (cumulative for two steps) | High (specific yield data not consistently reported in readily available literature) |
| Number of Steps | Two | One |
| Process Complexity | Moderate | Low |
| Estimated Reagent Cost per Mole of Product | Lower | Higher |
Note: Prices are estimates based on available bulk pricing and may vary depending on supplier and purity.
Synthetic Route Diagrams
Caption: Synthetic pathway starting from Glycine.
Caption: Synthetic pathway starting from Methyl 2-Aminoacetate Hydrochloride.
Experimental Protocols
Route 1: Synthesis from Glycine
This synthesis is a two-step process. First, glycine is acetylated to N-acetylglycine. Subsequently, N-acetylglycine is esterified to produce this compound.
Step 1: Synthesis of N-Acetylglycine
This procedure is adapted from a well-established method with high yields.[5]
-
Materials:
-
Glycine (1 mole)
-
Acetic Anhydride (2 moles)
-
Water
-
-
Procedure:
-
In a suitable flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in water.
-
Add 2 moles of acetic anhydride to the solution in one portion while stirring vigorously.
-
Continue stirring for 15-20 minutes. The solution will become hot, and N-acetylglycine may begin to crystallize.
-
Cool the solution in a refrigerator overnight to complete crystallization.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry.
-
The filtrate can be concentrated to obtain a second crop of crystals.
-
-
Yield: 89-92%[5]
Step 2: Esterification of N-Acetylglycine
The esterification of N-acetylglycine can be achieved using various methods. A common and effective method involves the use of thionyl chloride in methanol.
-
Materials:
-
N-Acetylglycine (1 mole)
-
Methanol (excess)
-
Thionyl Chloride (SOCl₂)
-
-
Procedure:
-
Suspend N-acetylglycine in an excess of cold methanol.
-
Slowly add thionyl chloride dropwise to the suspension while maintaining a low temperature (e.g., with an ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
-
Route 2: Synthesis from Methyl 2-Aminoacetate Hydrochloride
This method involves the direct acetylation of the commercially available methyl 2-aminoacetate hydrochloride.
-
Materials:
-
Methyl 2-aminoacetate hydrochloride (1 mole)
-
Acetic Anhydride (1.1 - 1.5 moles)
-
Triethylamine (2.2 - 3.0 moles)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
-
Procedure:
-
Suspend methyl 2-aminoacetate hydrochloride in a suitable solvent.
-
Add triethylamine to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification can be achieved by distillation or recrystallization.
-
-
Yield: Specific, reliable yield data for this direct acetylation from multiple sources is not consistently reported in the readily available literature, but such reactions are generally expected to proceed in high yield.
Cost-Effectiveness Analysis
To provide a practical comparison, we will estimate the raw material cost to produce approximately 1 kg of this compound for each route. The following assumptions are made:
-
The yields for Route 1 are 90% for the acetylation and 90% for the esterification, resulting in an overall yield of 81%.
-
The yield for Route 2 is assumed to be 90% for the purpose of this comparison.
-
Reagent prices are based on bulk quantities and are subject to variation.[2][3][4][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24]
Cost Analysis Table
| Route | Starting Material | Molar Mass ( g/mol ) | Moles for 1kg Product | Starting Material Mass (kg) | Estimated Cost of Starting Material | Key Reagent(s) | Estimated Cost of Key Reagents | Total Estimated Raw Material Cost |
| 1: From Glycine | Glycine | 75.07 | 7.63 | ~0.71 | ~$3.10 | Acetic Anhydride, Methanol, SOCl₂ | ~$5.00 | ~$8.10 |
| 2: From Methyl 2-Aminoacetate HCl | Methyl 2-Aminoacetate HCl | 125.55 | 7.63 | ~1.06 | ~$192.92 | Acetic Anhydride, Triethylamine | ~$15.00 | ~$207.92 |
This is a simplified analysis and does not include costs for solvents, workup materials, energy, labor, or waste disposal.
Discussion
From a purely raw material cost perspective, Route 1, starting from glycine, is significantly more cost-effective than Route 2. The price of glycine is substantially lower than that of methyl 2-aminoacetate hydrochloride.[1][2][3][4] Even with an additional reaction step and a slightly lower overall yield, the cost savings on the starting material are substantial.
Route 2 offers the advantage of being a one-step synthesis , which can translate to savings in time, labor, and potentially equipment usage. For smaller-scale laboratory preparations where the absolute cost of materials is less critical than convenience and speed, this route may be preferable. However, for industrial or large-scale academic synthesis, the cost savings offered by the glycine route are likely to be the deciding factor.
Conclusion
For researchers and drug development professionals focused on cost-effective synthesis of this compound, the two-step route starting from the inexpensive amino acid glycine presents a more economical option, particularly for larger-scale production. While the one-step acetylation of methyl 2-aminoacetate hydrochloride is a simpler and faster procedure, the high cost of the starting material makes it less favorable from a cost-per-kilogram perspective. The ultimate choice will depend on a careful consideration of the specific needs and resources of the project, balancing the trade-offs between raw material cost, process time, and overall complexity.
References
- 1. bulksupplements.com [bulksupplements.com]
- 2. Bulk Glycine Powder USP [herbstoreusa.com]
- 3. bulkherbsandspice.com [bulkherbsandspice.com]
- 4. A14083.0E [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 無水酢酸 99.5% | Sigma-Aldrich [sigmaaldrich.com]
- 7. laballey.com [laballey.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. univarsolutions.com [univarsolutions.com]
- 10. businessanalytiq.com [businessanalytiq.com]
- 11. imarcgroup.com [imarcgroup.com]
- 12. intratec.us [intratec.us]
- 13. chemcentral.com [chemcentral.com]
- 14. Acetic Anhydride Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 15. 121-44-8 Cas No. | Triethylamine | Apollo [store.apolloscientific.co.uk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Methanol - Price - Chart - Historical Data - News [tradingeconomics.com]
- 18. laballey.com [laballey.com]
- 19. Methanol | Bulk Supplier/Distributor | CH3OH - CORECHEM Inc. [corecheminc.com]
- 20. BulkSupplements Glycine Powder 100 grams (3.5 oz) : Target [target.com]
- 21. A14083.22 [thermofisher.com]
- 22. purebulk.com [purebulk.com]
- 23. Glycine methyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 24. chemscene.com [chemscene.com]
Safety Operating Guide
Proper Disposal of Methyl 2-Acetamidoacrylate: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural guidance for the safe disposal of Methyl 2-acetamidoacrylate. It is imperative to handle this compound with care, adhering to all safety protocols to mitigate potential hazards.
Important Note: The following information pertains to Methyl 2-acetamidoacrylate . Please verify that this is the correct compound for your disposal needs.
Immediate Safety and Handling Considerations
According to its Safety Data Sheet (SDS), Methyl 2-acetamidoacrylate is a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, strict adherence to safety protocols is paramount during handling and preparation for disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling Methyl 2-acetamidoacrylate. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors[1].
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of Methyl 2-acetamidoacrylate is through an approved waste disposal plant[1][2]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2].
-
Containerization:
-
Keep the compound in its original, clearly labeled container.
-
If the original container is compromised, transfer the waste to a new, compatible, and properly labeled container.
-
Ensure the container is sealed to prevent leaks or spills[2].
-
-
Waste Segregation:
-
Do not mix Methyl 2-acetamidoacrylate with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[2]. Incompatible chemicals can react dangerously.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Your institution's EHS office will typically manage this process[2].
-
Quantitative Data Summary
No specific quantitative data for the disposal of Methyl 2-acetamidoacrylate was found in the provided search results.
Experimental Protocols
No detailed experimental protocols for the disposal of Methyl 2-acetamidoacrylate were found in the provided search results. The recommended procedure is to engage a professional hazardous waste disposal service[2].
Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of Methyl 2-acetamidoacrylate.
Caption: Workflow for the proper disposal of Methyl 2-acetamidoacrylate.
References
Essential Safety and Logistical Information for Handling Methyl 2-acetamidoacetate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-acetamidoacetate was not located. The following guidance is based on the safety data for the closely related compound, Methyl 2-acetamidoacrylate, and general laboratory safety principles. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The focus is on operational procedures and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for the structurally similar compound, Methyl 2-acetamidoacrylate, this compound should be treated as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | To prevent skin contact, as the related compound causes skin irritation.[1][2] |
| Eye Protection | Chemical safety goggles meeting appropriate standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU). | To protect against splashes and potential vapors that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | To minimize skin exposure to spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | To avoid inhalation of potential vapors or aerosols that may cause respiratory irritation.[1][2] |
Quantitative Safety Data (for Methyl 2-acetamidoacrylate as a reference)
| Property | Value |
| Molecular Formula | C₆H₉NO₃ |
| Molar Mass | 143.14 g/mol [2][3] |
| Melting Point | 50-52 °C[3] |
| Boiling Point | 104 °C at 8 mmHg[3] |
| Flash Point | >230°F (>110°C)[3] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
-
Eyewash and Safety Shower: Ensure that a calibrated and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.
Work Practices and Hygiene
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by removing any unnecessary items and ensuring spill cleanup materials are readily available.
-
Handling:
-
After Handling:
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep refrigerated as indicated for Methyl 2-acetamidoacrylate.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed professional waste disposal service.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour down the drain or dispose of in regular trash.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for a typical laboratory experiment involving the handling of a chemical like this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
